GNE-9605
Description
Properties
IUPAC Name |
2-N-[5-chloro-1-[(3S,4S)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl]pyrazol-4-yl]-4-N-methyl-5-(trifluoromethyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClF4N7O/c1-23-15-10(17(20,21)22)4-24-16(27-15)26-12-5-25-29(14(12)18)13-2-3-28(6-11(13)19)9-7-30-8-9/h4-5,9,11,13H,2-3,6-8H2,1H3,(H2,23,24,26,27)/t11-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXPEQJKNAWNQA-AAEUAGOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1C(F)(F)F)NC2=C(N(N=C2)C3CCN(CC3F)C4COC4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=NC(=NC=C1C(F)(F)F)NC2=C(N(N=C2)[C@H]3CCN(C[C@@H]3F)C4COC4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClF4N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GNE-9605 Mechanism of Action in Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-9605 is a potent, selective, and brain-penetrant small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD), making LRRK2 a compelling therapeutic target. The pathogenic effects of LRRK2 mutations are often linked to an increase in its kinase activity. This compound has emerged as a critical tool for investigating the physiological and pathophysiological roles of LRRK2 in neurons and as a potential therapeutic agent for PD and other neurodegenerative diseases. This guide provides an in-depth overview of the mechanism of action of this compound in neurons, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and workflows.
Core Mechanism of Action: LRRK2 Kinase Inhibition
The primary mechanism of action of this compound is the direct inhibition of the kinase activity of LRRK2.[1][2][3] LRRK2 is a large, multi-domain protein that includes a serine/threonine kinase domain and a GTPase domain.[4] this compound binds to the ATP-binding pocket of the LRRK2 kinase domain, preventing the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates.[1]
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Species/System | Reference |
| Ki | 2.0 nM | Human LRRK2 | [5] |
| IC50 (Biochemical) | 19 nM | Human LRRK2 | [5][3] |
| IC50 (Cellular) | 18.7 nM | Human LRRK2 | [1][2] |
| IC50 (S1292 Autophosphorylation) | 20 nM | Human G2019S LRRK2 in BAC transgenic mice | [6] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Administration | Reference |
| Oral Bioavailability | 90% | Rat | 1 mg/kg, p.o. | |
| Total Plasma Clearance | 26 mL/min/kg | Rat | 1 mg/kg, p.o. | |
| Brain Penetration | Excellent | Rat, Cynomolgus Monkey | p.o. | [6] |
LRRK2 Signaling Pathway in Neurons
LRRK2 is implicated in a variety of cellular processes within neurons, including synaptic vesicle trafficking, neurite outgrowth, autophagy, and mitochondrial function.[4][7][8] Its kinase activity is central to these roles, and its dysregulation is a key event in PD pathogenesis.
A critical downstream signaling pathway of LRRK2 involves the phosphorylation of a subset of Rab GTPases, which are master regulators of intracellular membrane trafficking.[5][1] Pathogenic LRRK2 mutations enhance the phosphorylation of these Rab substrates.[1]
The pathway is initiated by the recruitment of cytosolic, inactive LRRK2 to membranes by GTP-bound Rab29, which is localized to the Golgi apparatus and lysosomes.[9] This recruitment leads to the activation of LRRK2's kinase function. Activated LRRK2 then phosphorylates a subset of Rab GTPases, including Rab8, Rab10, and Rab12, on a conserved residue within their switch II domain.[5][3] This phosphorylation event alters their function, leading to impaired vesicular trafficking, inhibition of primary ciliogenesis, and lysosomal dysfunction, all of which can contribute to neuronal dysfunction and neurodegeneration.[5][3][10] this compound acts by inhibiting the kinase activity of LRRK2, thereby preventing the phosphorylation of Rab GTPases and mitigating these downstream pathological effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the mechanism of action of this compound.
In Vitro LRRK2 Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the kinase activity of purified LRRK2 by measuring the amount of ADP produced during the phosphorylation reaction.
Methodology:
-
Reagent Preparation:
-
Dilute recombinant LRRK2 enzyme, LRRKtide (a synthetic peptide substrate), and ATP to their final concentrations in kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[5]
-
Prepare a serial dilution of this compound in DMSO, with a final DMSO concentration in the assay not exceeding 1%.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of this compound dilution or DMSO (vehicle control).
-
Add 2 µL of diluted LRRK2 enzyme.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
-
Incubation:
-
Incubate the reaction plate at room temperature for a defined period (e.g., 120 minutes).[5]
-
-
ADP Detection:
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the LRRK2 kinase activity.
-
Calculate IC50 values by fitting the dose-response data to a sigmoidal curve.
-
Cellular LRRK2 Autophosphorylation Assay
This assay measures the phosphorylation of LRRK2 at Serine 1292 (pS1292), a marker of its kinase activity, in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T overexpressing LRRK2 or primary neurons) and allow them to adhere.
-
Treat the cells with a range of concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with a primary antibody specific for pS1292-LRRK2.
-
After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total LRRK2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for pS1292-LRRK2 and total LRRK2 using densitometry software.
-
Normalize the pS1292 signal to the total LRRK2 signal for each sample.
-
Determine the IC50 value of this compound for the inhibition of LRRK2 autophosphorylation.
-
In Vivo Efficacy in a Transgenic Mouse Model
This protocol outlines the assessment of this compound's ability to inhibit LRRK2 kinase activity in the brain of a transgenic mouse model of Parkinson's disease.
Methodology:
-
Animal Model and Dosing:
-
Use a relevant animal model, such as BAC transgenic mice expressing human LRRK2 with a pathogenic mutation (e.g., G2019S).[11][12]
-
Administer this compound via an appropriate route (e.g., intraperitoneal injection) at various doses (e.g., 10 and 50 mg/kg).[11] A vehicle control group should be included.
-
-
Tissue Collection and Processing:
-
At predetermined time points after dosing, euthanize the animals and rapidly dissect the brain regions of interest (e.g., striatum, cortex).
-
Homogenize the tissue in lysis buffer containing protease and phosphatase inhibitors.
-
-
Target Engagement Analysis:
-
Measure the levels of pS1292-LRRK2 and a downstream substrate marker, such as phosphorylated Rab10 at Threonine 73 (pT73-Rab10), relative to total LRRK2 and Rab10, respectively, using Western blotting or ELISA. A reduction in these phosphorylation levels indicates target engagement.
-
-
Behavioral Analysis (Optional):
-
For chronic studies, a battery of behavioral tests can be employed to assess motor function. These may include:
-
Rotarod test: To assess motor coordination and balance.
-
Cylinder test: To measure forelimb use asymmetry.
-
Open field test: To evaluate general locomotor activity.[13]
-
-
-
Data Analysis:
-
Statistically analyze the differences in phosphorylation levels and behavioral outcomes between the this compound-treated and vehicle-treated groups.
-
Conclusion
This compound is a highly potent and selective LRRK2 kinase inhibitor with excellent brain penetration and oral bioavailability. Its mechanism of action in neurons is centered on the inhibition of LRRK2's kinase activity, thereby preventing the phosphorylation of downstream substrates, most notably Rab GTPases. This action is thought to correct the cellular dysfunctions associated with pathogenic LRRK2 mutations, including deficits in vesicular trafficking and lysosomal function. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other LRRK2 inhibitors, which hold significant promise as disease-modifying therapies for Parkinson's disease.
References
- 1. Frontiers | The Emerging Functions of LRRK2 and Rab GTPases in the Endolysosomal System [frontiersin.org]
- 2. A feed-forward pathway drives LRRK2 kinase membrane recruitment and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Update on the Interplay between LRRK2, Rab GTPases and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pathways Involved in LRRK2-Linked Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Elucidating the Function and Downstream Targets of LRRK2 | Parkinson's Disease [michaeljfox.org]
- 7. Frontiers | Interaction of LRRK2 with kinase and GTPase signaling cascades [frontiersin.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Rab GTPases as Physiological Substrates of LRRK2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. scantox.com [scantox.com]
- 13. Behavioral phenotyping of mouse models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
GNE-9605: A Technical Guide to a Potent and Selective LRRK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-9605 is a potent, selective, and orally bioavailable small molecule inhibitor of Leucine-rich repeat kinase 2 (LRRK2). Developed as a tool for preclinical research, this compound has demonstrated significant utility in the investigation of LRRK2's role in both normal physiology and the pathophysiology of Parkinson's disease. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of its associated signaling pathway and discovery workflow.
Core Function and Mechanism of Action
This compound functions as a highly potent and selective inhibitor of the kinase activity of LRRK2.[1] Its mechanism of action is the direct inhibition of LRRK2 autophosphorylation at serine 1292 (pS1292), a key marker of LRRK2 kinase activation.[1] By blocking this autophosphorylation, this compound effectively attenuates the downstream signaling cascade initiated by LRRK2. This makes it an invaluable tool for studying the physiological and pathological consequences of LRRK2 kinase activity. The development of this compound was part of a broader effort to create brain-penetrant LRRK2 inhibitors to explore its potential as a therapeutic target for Parkinson's disease.[2][3][4]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative parameters of this compound, compiled from preclinical studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Species | Assay Type | Reference |
| LRRK2 Ki | 2 nM | Human | Biochemical | [1] |
| LRRK2 IC50 | 19 nM | Human | Cellular | [1] |
| LRRK2 G2019S IC50 | 18.7 nM | Human | Cellular | [1] |
| Kinase Selectivity | >50% inhibition of only 1 kinase out of 178 | Human | Kinome Scan |
Table 2: Pharmacokinetic Properties
| Parameter | Value | Species | Route of Administration | Reference |
| Oral Bioavailability | 90% | Rat | Oral (p.o.) | [1] |
| Total Plasma Clearance | 26 mL/min/kg | Rat | Intravenous (i.v.) | [1] |
| Brain Penetration | Yes | Multiple Species | Not Specified | [2][3][4] |
Signaling Pathway
This compound targets LRRK2, a key kinase implicated in Parkinson's disease. The diagram below illustrates the simplified LRRK2 signaling pathway and the point of inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound.
LRRK2 Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol outlines a common method for assessing the direct inhibitory effect of a compound on LRRK2 kinase activity.
Materials:
-
Recombinant human LRRK2 enzyme
-
LRRKtide peptide substrate
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well low-volume plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.
-
In a 384-well plate, add 1 µL of the diluted this compound solution or DMSO (for vehicle control).
-
Add 2 µL of LRRK2 enzyme solution (concentration optimized for the assay).
-
Prepare a substrate/ATP mix in Kinase Buffer (e.g., LRRKtide and ATP at their Km concentrations).
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 120 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular LRRK2 Autophosphorylation Assay (Western Blot)
This protocol is used to determine the ability of this compound to inhibit LRRK2 kinase activity within a cellular context by measuring the phosphorylation of LRRK2 at Ser1292.
Materials:
-
Cells expressing LRRK2 (e.g., HEK293T cells overexpressing human LRRK2 G2019S)
-
Cell culture medium and supplements
-
This compound (or other test compounds) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pS1292-LRRK2 and anti-total-LRRK2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for western blots
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Wash the cells with ice-cold PBS and lyse them by adding lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pS1292-LRRK2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
Strip the membrane and re-probe with an antibody against total LRRK2 as a loading control.
-
Quantify the band intensities and normalize the pS1292-LRRK2 signal to the total LRRK2 signal.
In Vivo LRRK2 Inhibition Assessment in a Transgenic Mouse Model
This protocol describes a general procedure to evaluate the in vivo efficacy of this compound in a transgenic mouse model expressing human LRRK2.
Materials:
-
BAC transgenic mice expressing human LRRK2 (e.g., G2019S mutant)
-
This compound formulated for in vivo administration (e.g., in a suitable vehicle)
-
Dosing equipment (e.g., oral gavage needles, intraperitoneal injection needles)
-
Anesthesia and surgical tools for tissue collection
-
Liquid nitrogen for snap-freezing tissues
-
Homogenization buffer with protease and phosphatase inhibitors
-
Equipment for western blotting (as described in 4.2)
Procedure:
-
Acclimate the transgenic mice to the housing conditions.
-
Administer this compound to the mice at various doses (e.g., 10 and 50 mg/kg) via the desired route (e.g., intraperitoneal injection or oral gavage).[1] A vehicle control group should be included.
-
At a specified time point post-dosing (e.g., 1-2 hours), euthanize the mice.
-
Rapidly dissect the brain and other tissues of interest (e.g., kidney, lungs).
-
Snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
-
Homogenize the frozen tissues in lysis buffer to prepare protein lysates.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of pS1292-LRRK2 and total LRRK2 in the tissue lysates by western blotting, following the procedure described in section 4.2.
-
Quantify the inhibition of LRRK2 autophosphorylation at each dose of this compound compared to the vehicle-treated group.
Experimental and Logical Workflows
The following diagrams illustrate the discovery and characterization workflow for this compound and the logical relationship between its key attributes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of highly potent, selective, and brain-penetrant aminopyrazole leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
GNE-9605 discovery and development history
An In-depth Technical Guide on the Discovery and Development of GNE-9605
Introduction
This compound is a highly potent, selective, and orally bioavailable small molecule inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2][3][4] The discovery of LRRK2 as a genetic driver of Parkinson's disease has made it a significant target for the development of disease-modifying therapies.[2][4][5] this compound emerged from a dedicated drug discovery program aimed at identifying brain-penetrant LRRK2 inhibitors with favorable pharmacokinetic and safety profiles.[2] This document provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, intended for researchers and professionals in the field of drug development.
Discovery History and Lead Optimization
The development of this compound originated from a lead aminopyrazole compound, referred to as aminopyrazole 2 in the primary literature.[2] While this initial compound showed promise, further optimization was necessary to enhance its drug-like properties. The research, conducted by scientists at Genentech, focused on structural modifications in the solvent-exposed region of the ATP-binding site of LRRK2.[2]
This strategic approach aimed to improve several key parameters:
-
Human Hepatocyte Stability: To ensure the compound would not be rapidly metabolized in the liver, increasing its duration of action.
-
Brain Exposure: To ensure the molecule could cross the blood-brain barrier and reach its target in the central nervous system.[2][6][7][8]
-
CYP Inhibition and Induction: To minimize the risk of drug-drug interactions by avoiding inhibition or induction of cytochrome P450 enzymes.[9]
Through disciplined application of central nervous system optimal design parameters, this optimization effort led to the identification of two highly potent and selective LRRK2 inhibitors: GNE-0877 and this compound.[2][9] this compound was ultimately selected for further preclinical and genotoxicity testing due to its excellent overall profile, including high selectivity and lack of CYP isoform inhibition.[9]
Mechanism of Action
This compound functions as a direct inhibitor of the LRRK2 kinase activity. Mutations in the LRRK2 gene, particularly in the kinase domain, can lead to its hyperactivity, which is a key pathological feature in certain forms of Parkinson's disease.[5][10][11] this compound binds to the ATP-binding site of LRRK2, preventing the transfer of phosphate to its substrates. A primary measure of its cellular activity is the inhibition of LRRK2 autophosphorylation at the Serine 1292 residue. By inhibiting LRRK2, this compound aims to normalize the downstream signaling pathways disrupted by the hyperactive kinase.
Below is a diagram illustrating the LRRK2 signaling pathway and the inhibitory action of this compound.
Caption: LRRK2 signaling pathway and this compound's point of inhibition.
Quantitative Data Summary
The following tables summarize the key in vitro potency, in vivo efficacy, and pharmacokinetic data for this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Description |
|---|---|---|
| Biochemical Ki | 2.0 nM | Inhibitor constant against LRRK2 enzyme.[1][3] |
| Cellular IC50 | 18.7 - 19 nM | Concentration for 50% inhibition in cellular assays.[1][3][4] |
| Kinase Selectivity | Highly Selective | Inhibited only 1 of 178 other kinases (TAK1-TAB1) by >50% at 0.1 µM.[9][12] |
| CYP Inhibition | None | Not found to be a Cytochrome P450 isoform inhibitor.[9] |
Table 2: In Vivo Pharmacokinetics (Rat)
| Parameter | Dose & Route | Value |
|---|---|---|
| Total Plasma Clearance | 1 mg/kg, p.o. | 26 mL/min/kg[1][3] |
| Oral Bioavailability | 1 mg/kg, p.o. | 90%[1][3] |
Table 3: In Vivo Efficacy (BAC Transgenic Mice)
| Doses (i.p.) | Outcome |
|---|
| 10 and 50 mg/kg | Dose-dependent inhibition of LRRK2 Ser1292 autophosphorylation.[3] |
Experimental Protocols
Detailed experimental procedures are crucial for the replication and extension of scientific findings. Below are summaries of the key methodologies used in the evaluation of this compound, based on available public information. For complete details, consulting the primary publication by Estrada et al. (2014) in the Journal of Medicinal Chemistry is recommended.[2]
LRRK2 Kinase Inhibition Assay (Biochemical)
-
Objective: To determine the direct inhibitory activity of this compound on the LRRK2 enzyme.
-
Methodology: A typical kinase assay would involve recombinant LRRK2 protein (either wild-type or a mutant like G2019S), a peptide substrate, and ATP.
-
This compound at various concentrations is pre-incubated with the LRRK2 enzyme.
-
The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by capturing the substrate on a filter and measuring radioactivity or by using fluorescence-based methods.
-
The concentration of this compound that causes 50% inhibition of kinase activity (IC₅₀) is calculated from the dose-response curve. The Ki is then derived from this value.
-
Cellular LRRK2 Autophosphorylation Assay
-
Objective: To measure the ability of this compound to inhibit LRRK2 activity within a cellular context.
-
Methodology:
-
Cells overexpressing LRRK2 (e.g., HEK293T or neuronal cell lines) are cultured.
-
The cells are treated with varying concentrations of this compound for a specified duration.
-
Following treatment, cells are lysed to extract proteins.
-
The level of LRRK2 autophosphorylation at Ser1292 (pS1292-LRRK2) and the total amount of LRRK2 protein are measured, typically by Western blotting or ELISA using specific antibodies.
-
The ratio of pS1292-LRRK2 to total LRRK2 is calculated and normalized to a vehicle-treated control.
-
The cellular IC₅₀ value is determined by plotting the percentage of inhibition against the log concentration of this compound.
-
In Vivo Pharmacodynamic and Efficacy Studies
-
Objective: To assess the ability of this compound to inhibit LRRK2 in the brain of a living animal and to evaluate its pharmacokinetic properties.
-
Animal Model: BAC (Bacterial Artificial Chromosome) transgenic mice expressing human LRRK2, often with the G2019S mutation, are used as they provide a relevant model of LRRK2-driven pathology.[3]
-
Methodology:
-
Dosing: this compound is formulated in an appropriate vehicle and administered to the mice via a specific route (e.g., intraperitoneal injection (i.p.) or oral gavage (p.o.)).[1][3]
-
Tissue Collection: At various time points after dosing, animals are euthanized, and tissues (e.g., brain, kidney) and plasma are collected.
-
Pharmacokinetic Analysis: The concentration of this compound in plasma and brain tissue is measured using LC-MS/MS (Liquid Chromatography-Mass Spectrometry). This data is used to calculate parameters like clearance and bioavailability.
-
Pharmacodynamic Analysis: Brain tissue homogenates are analyzed for pS1292-LRRK2 and total LRRK2 levels, typically by Western blot, to determine the extent and duration of target engagement in the brain.
-
The workflow for a typical preclinical evaluation of a LRRK2 inhibitor like this compound is depicted below.
Caption: Preclinical development workflow for this compound.
Preclinical Development and Future Outlook
This compound demonstrated excellent metabolic stability, significant brain penetration across different species, and high selectivity, which supported its advancement into preclinical safety and efficacy studies.[2] While its direct progression into human clinical trials has not been publicly detailed, the foundational work on this compound and its companion compound, GNE-0877 (which has advanced to clinical trials as DNL-201), has been instrumental in validating LRRK2 as a druggable target for Parkinson's disease.[13] The development of potent, selective, and brain-penetrant inhibitors like this compound continues to pave the way for new therapeutic strategies aimed at slowing or halting the progression of this neurodegenerative disorder.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of highly potent, selective, and brain-penetrant aminopyrazole leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. dovepress.com [dovepress.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New clinical trials targeting the LRRK2 gene - Cure Parkinson's [cureparkinsons.org.uk]
- 11. LRRK2 in Parkinson disease: challenges of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Development of mutation-selective LRRK2 kinase inhibitors as precision medicine for Parkinson's disease and other diseases for which carriers are at increased risk - PMC [pmc.ncbi.nlm.nih.gov]
Role of LRRK2 in Parkinson's disease pathogenesis
An In-Depth Technical Guide on the Role of LRRK2 in Parkinson's Disease Pathogenesis
Introduction
Leucine-rich repeat kinase 2 (LRRK2) has emerged as a central figure in the molecular landscape of Parkinson's disease (PD). Initially identified through genetic studies of familial PD, mutations in the LRRK2 gene are now recognized as the most common genetic cause of both familial and sporadic forms of the disease.[1][2][3] The LRRK2 protein is a large, complex enzyme with multiple domains, including a kinase and a GTPase domain, suggesting its involvement in a wide array of cellular signaling pathways.[4][5][6] The clinical and pathological presentation of LRRK2-associated PD is often indistinguishable from idiopathic PD, characterized by the progressive loss of dopaminergic neurons in the substantia nigra and, in many cases, the presence of α-synuclein-positive Lewy bodies.[7][8] This overlap suggests that understanding the mechanisms of LRRK2-mediated neurodegeneration could provide critical insights into the pathogenesis of all forms of PD.[1]
This guide provides a comprehensive technical overview of the role of LRRK2 in PD pathogenesis, focusing on its structure, function, the impact of pathogenic mutations, and its involvement in key cellular pathways. It is intended for researchers, scientists, and drug development professionals engaged in the study of neurodegenerative diseases.
LRRK2 Protein: Structure and Function
LRRK2 is a 2527 amino acid protein belonging to the ROCO superfamily, characterized by a Ras of complex proteins (ROC) GTPase domain followed by a C-terminal of Roc (COR) domain.[9][10] These are part of a central enzymatic core that also includes a serine/threonine kinase domain.[11][12] This core is flanked by several protein-protein interaction domains: Armadillo (ARM), Ankyrin (ANK), Leucine-rich repeats (LRR), and a C-terminal WD40 domain.[5] This multi-domain architecture allows LRRK2 to act as a signaling hub, integrating GTPase and kinase activities to regulate diverse cellular processes.[13][14]
Under physiological conditions, LRRK2 is implicated in neurite outgrowth, cytoskeletal maintenance, vesicle trafficking, and autophagy.[5][10] Its kinase and GTPase functions are believed to be reciprocally regulated, where GTP binding to the ROC domain is a prerequisite for kinase activation.[11][13]
Caption: Domain architecture of the LRRK2 protein with key pathogenic mutation hotspots.
Pathogenic Mutations and Their Biochemical Impact
Over 40 missense mutations have been identified in the LRRK2 gene, with at least seven confirmed as pathogenic, including R1441C/G/H, Y1699C, G2019S, and I2020T.[7][15] These mutations are predominantly located within the central enzymatic core (ROC, COR, and kinase domains).[16] A unifying feature of these pathogenic mutations is the enhancement of LRRK2 kinase activity, a classic "gain-of-function" mechanism.[17][18] The G2019S mutation, located in the kinase domain, is the most common and has been shown to increase kinase activity by approximately two- to three-fold.[4][18] Mutations in the ROC and COR domains are thought to impair GTP hydrolysis, leading to an accumulation of the GTP-bound, active state of LRRK2, which in turn allosterically activates the kinase domain.[11]
| Mutation | Domain | Effect on Kinase Activity | Effect on GTPase Activity | References |
| G2019S | Kinase | Consistently increased (2-3 fold) | Minimal direct effect | [4],[18] |
| I2020T | Kinase | Increased | Minimal direct effect | [16] |
| R1441C/G/H | ROC (GTPase) | Increased | Decreased GTP hydrolysis | [16],[11] |
| Y1699C | COR | Increased | Decreased GTP hydrolysis | [16] |
Table 1: Summary of common pathogenic LRRK2 mutations and their quantitative impact on enzymatic activity.
LRRK2 in Cellular Pathogenesis
The hyperactive LRRK2 kinase resulting from pathogenic mutations disrupts a multitude of cellular pathways, contributing to the neurodegenerative cascade in Parkinson's disease.
Dysregulation of Vesicular Trafficking and Rab GTPase Phosphorylation
A pivotal breakthrough in understanding LRRK2 function was the identification of a subset of Rab GTPases as bona fide physiological substrates of its kinase activity.[2][16] LRRK2 phosphorylates these Rab proteins (including Rab3, Rab8, Rab10, and Rab12) within their switch II effector-binding domain.[18][19] This phosphorylation event is a key pathogenic mechanism. It impairs the ability of Rab proteins to interact with their regulatory proteins, such as guanine nucleotide dissociation inhibitors (GDIs), which are crucial for recycling Rabs from membranes.[19] This disruption leads to defects in endolysosomal trafficking, a process vital for neuronal health, including the proper transport of proteins and organelles.[20][21]
Caption: Pathogenic LRRK2 hyper-phosphorylates Rab GTPases, impairing their function.
Impairment of Autophagy and Lysosomal Function
LRRK2 is closely linked to the autophagy-lysosomal pathway, the cell's primary system for degrading and recycling damaged organelles and aggregated proteins.[22][23] Pathogenic LRRK2 mutations have been shown to impair autophagic flux, leading to an accumulation of autophagosomes and dysfunctional lysosomes.[20][22] This impairment may be mediated through the phosphorylation of Rab proteins involved in autophagosome formation and lysosomal fusion. Furthermore, LRRK2 activity has been linked to lysosomal pH and the activity of lysosomal enzymes like glucocerebrosidase (GCase), whose dysfunction is also a major genetic risk factor for PD.[22]
Mitochondrial Dysfunction and Oxidative Stress
Mitochondrial dysfunction is a central feature of PD pathology. LRRK2 has been shown to associate with mitochondria and influence their dynamics, including fission and fusion processes.[6] Mutant LRRK2 can exacerbate mitochondrial fragmentation and increase cellular vulnerability to oxidative stress.[24] While the precise mechanisms are still under investigation, they may involve LRRK2's interaction with mitochondrial proteins or its influence on pathways that regulate mitochondrial quality control, such as mitophagy.[23]
Neuroinflammation
LRRK2 is highly expressed in immune cells, including microglia, the resident macrophages of the brain.[4] Pathogenic LRRK2 mutations are associated with an exaggerated inflammatory response.[4] Mutant LRRK2 can act as a scaffold for mitogen-activated protein kinase (MAPK) pathways, such as the JNK and p38 cascades, leading to increased production of pro-inflammatory cytokines.[4][10] This sustained neuroinflammatory state contributes to the progressive death of dopaminergic neurons.[4]
Caption: LRRK2 can activate MAPK signaling cascades, promoting inflammation and cell death.
LRRK2 as a Therapeutic Target
The gain-of-function nature of pathogenic LRRK2 mutations makes its kinase activity an attractive therapeutic target.[7][17] The central hypothesis is that inhibiting LRRK2's hyperactive kinase will normalize downstream pathological events and slow or halt disease progression.[18] Several LRRK2 kinase inhibitors have advanced to clinical trials.[25] An alternative strategy involves using antisense oligonucleotides (ASOs) to reduce the overall expression of the LRRK2 protein, thereby lowering both wild-type and mutant protein levels.[17][26]
| Compound | Mechanism | Developer(s) | Highest Trial Phase | References |
| BIIB122 (DNL151) | LRRK2 Kinase Inhibitor | Biogen / Denali | Phase 2b (LUMA, BEACON) | [25],[27] |
| NEU-411 | LRRK2 Kinase Inhibitor | Neuron23 | Phase 2 (NEULARK) | [28] |
| BIIB094 | LRRK2 Antisense Oligonucleotide (ASO) | Biogen | Phase 1 | [17] |
Table 2: Selected LRRK2-targeting therapies in clinical development.
Experimental Protocols and Models
The study of LRRK2 relies on a variety of experimental models and assays to dissect its function and pathology.
Key Experimental Models
-
Cellular Models: Human embryonic kidney (HEK293T) cells are widely used for initial studies of LRRK2 interactors and kinase activity due to their high transfection efficiency.[29] More physiologically relevant models include induced pluripotent stem cell (iPSC)-derived dopaminergic neurons from PD patients carrying LRRK2 mutations, which can recapitulate disease-relevant phenotypes like reduced neurite length and increased vulnerability to stress.[1]
-
Animal Models: A range of animal models have been developed, from invertebrates like C. elegans and Drosophila to rodent models.[1][30] While many rodent models carrying LRRK2 mutations do not consistently show robust dopaminergic neurodegeneration, they are valuable for studying early, prodromal features of the disease, such as synaptic dysfunction and altered protein homeostasis.[8][22]
Detailed Protocol: In Vitro LRRK2 Kinase Assay
This protocol describes a common method for measuring LRRK2 kinase activity and assessing the potency of inhibitors using a luminescent readout that quantifies ADP production.
Objective: To measure the phosphorylation of a model substrate by recombinant LRRK2 and determine the IC50 value of an inhibitor.
Materials:
-
Recombinant LRRK2 protein (wild-type or mutant)
-
LRRKtide peptide or Myelin Basic Protein (MBP) as a substrate[31]
-
ATP (Adenosine triphosphate)
-
LRRK2 Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[32]
-
Test inhibitor compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well low-volume assay plates (white)
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare the Kinase Buffer.
-
Prepare a solution of the LRRK2 enzyme in Kinase Buffer at 2x the final desired concentration (e.g., 50 ng/well).
-
Prepare a substrate/ATP mix in Kinase Buffer containing the LRRK2 substrate and ATP at 2x the final concentration (e.g., 400 nM LRRKtide, 100 µM ATP).
-
Perform serial dilutions of the test inhibitor in 100% DMSO, then dilute into Kinase Buffer to create 4x final concentrations. The final DMSO concentration in the assay should be kept low (<1%).
-
-
Assay Plate Setup:
-
Add 2.5 µL of 4x inhibitor solution (or DMSO vehicle for control wells) to the appropriate wells of the 384-well plate.
-
Add 5 µL of the 2x LRRK2 enzyme solution to all wells.
-
Mix and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Kinase Reaction:
-
Add 2.5 µL of the 2x substrate/ATP mix to all wells to start the reaction. The final reaction volume is 10 µL.
-
Mix the plate gently.
-
Incubate the plate at room temperature for 60-120 minutes.
-
-
Detect ADP Production:
-
Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is then used by luciferase to produce a light signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to LRRK2 kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of the inhibitor.
-
References
- 1. Models of LRRK2 associated Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of the Impact of Pathogenic LRRK2 Mutations in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Cell Biology of LRRK2 in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of LRRK2 in Neurodegeneration of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Leucine rich repeat kinase 2 (LRRK2) as a potential therapeutic target for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. portlandpress.com [portlandpress.com]
- 10. Cellular processes associated with LRRK2 function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physiological and pathological functions of LRRK2: implications from substrate proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physiological and pathological functions of LRRK2: implications from substrate proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. Frontiers | Interaction of LRRK2 with kinase and GTPase signaling cascades [frontiersin.org]
- 15. LRRK2 Variation in Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Parkinson's Pathology: Elucidating the Role of LRRK2 [practicalneurology.com]
- 19. Identification of Bona Fide LRRK2 Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. How Parkinson’s Disease-Linked LRRK2 Mutations Affect Different CNS Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Study of How LRRK2 Mutations Affect Cellular Processes that Could Lead to PD | Parkinson's Disease [michaeljfox.org]
- 22. portlandpress.com [portlandpress.com]
- 23. Recent advances in targeting LRRK2 for Parkinson's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. New clinical trials targeting the LRRK2 gene - Cure Parkinson's [cureparkinsons.org.uk]
- 26. Validation of LRRK2 as a Drug Target for Treatment of Parkinson's Disease Using Antisense Technology | Parkinson's Disease [michaeljfox.org]
- 27. neurologylive.com [neurologylive.com]
- 28. neuron23.com [neuron23.com]
- 29. Identification of potential protein interactors of Lrrk2 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | Progress in LRRK2-Associated Parkinson’s Disease Animal Models [frontiersin.org]
- 31. Assaying the kinase activity of LRRK2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. promega.de [promega.de]
GNE-9605: A Potent and Selective Chemical Probe for Leucine-Rich Repeat Kinase 2 (LRRK2)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Leucine-rich repeat kinase 2 (LRRK2) has emerged as a significant therapeutic target for Parkinson's disease (PD), largely due to the discovery that mutations in the LRRK2 gene are among the most common genetic causes of the disease.[1][2] The G2019S mutation, in particular, results in increased kinase activity and is a key driver in both familial and sporadic forms of PD.[3][4] This has spurred the development of potent and selective inhibitors to probe the biology of LRRK2 and to evaluate its potential as a therapeutic target. GNE-9605 is a highly potent, selective, and brain-penetrant small molecule inhibitor of LRRK2, making it an invaluable tool for preclinical research.[1][5] This guide provides a comprehensive overview of this compound, including its biochemical and cellular properties, pharmacokinetic profile, and detailed experimental protocols for its use.
Biochemical and Cellular Characterization of this compound
This compound demonstrates high potency against LRRK2 in both isolated biochemical assays and in cellular models. Its ability to effectively inhibit the kinase in these different settings underscores its utility as a chemical probe.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Species | Assay Type | Reference |
| Biochemical IC50 | 18.7 nM | Human | Kinase Assay | [2][6][7] |
| Biochemical Ki | 2.0 nM | Human | Kinase Assay | [6][8] |
| Cellular IC50 | 19 nM | Human | LRRK2 Ser1292 Autophosphorylation | [6][8] |
The development of this compound was the result of a disciplined lead optimization effort to improve upon earlier aminopyrazole inhibitors, focusing on enhancing metabolic stability and brain exposure.[1]
Kinase Selectivity Profile
A critical attribute of a high-quality chemical probe is its selectivity for the intended target over other related proteins, such as other kinases. This compound exhibits a remarkable selectivity profile.
Table 2: Kinase Selectivity of this compound
| Parameter | Value | Assay Detail | Reference |
| Kinase Panel Screened | 178 kinases | N/A | [7] |
| Inhibition >50% at 0.1 µM | TAK1-TAB1 | Single concentration screen | [7] |
This high degree of selectivity minimizes the risk of off-target effects, ensuring that observed biological outcomes can be confidently attributed to the inhibition of LRRK2.
In Vivo Pharmacokinetics and Target Engagement
This compound was designed for in vivo utility, possessing excellent metabolic stability and the ability to cross the blood-brain barrier in multiple species.[1][9]
Table 3: Pharmacokinetic and Pharmacodynamic Properties of this compound
| Parameter | Value | Species | Dosing | Reference |
| Oral Bioavailability (F) | 90% | Rat | 1 mg/kg, p.o. | [6][8][10] |
| Total Plasma Clearance | 26 mL/min/kg | Rat | 0.5 mg/kg, i.v. | [6][8][10] |
| Brain Penetration | Excellent | Rat, Cynomolgus Monkey | N/A | [1][9][10] |
| In Vivo Target Inhibition | Dose-dependent inhibition of LRRK2 Ser1292 autophosphorylation | BAC Transgenic Mice (hLRRK2 G2019S) | 10 and 50 mg/kg, i.p. | [6][7][10] |
The demonstrated brain penetration and robust, dose-dependent inhibition of LRRK2 in the brain of transgenic mice validate this compound as a suitable tool for preclinical efficacy and safety studies.[1][9]
Visualizing LRRK2 Biology and Probe Development
To better understand the context in which this compound operates, the following diagrams illustrate the core LRRK2 signaling pathway, the logical framework for developing a chemical probe, and a typical experimental workflow for its evaluation.
Figure 1: LRRK2 Signaling Pathway and Point of Intervention for this compound.
Figure 2: Key Characteristics of a Chemical Probe Fulfilled by this compound.
Figure 3: Experimental Workflow for the Evaluation of an LRRK2 Inhibitor like this compound.
Experimental Protocols
The following protocols are representative methodologies for the characterization of this compound.
Protocol 1: LRRK2 Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a method to determine the in vitro potency (IC50) of this compound against LRRK2 kinase.
Materials:
-
Recombinant human LRRK2 enzyme
-
LRRK2 substrate peptide (e.g., LRRKtide)
-
ATP (Adenosine 5'-triphosphate)
-
This compound
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[11]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well low-volume plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve. Further dilute the compound in Kinase Buffer. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup: In a 384-well plate, add the components in the following order:
-
1 µL of diluted this compound or DMSO (for control wells).
-
2 µL of LRRK2 enzyme diluted in Kinase Buffer.
-
2 µL of a substrate/ATP mixture (pre-mixed in Kinase Buffer). The final ATP concentration should be at or near its Km for LRRK2.
-
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).[11]
-
ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via luciferase. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to LRRK2 activity. Plot the signal against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular LRRK2 Target Engagement Assay (Western Blot)
This protocol measures the ability of this compound to inhibit LRRK2 autophosphorylation at Ser1292 in a cellular context.
Materials:
-
Cells expressing LRRK2 (e.g., HEK293T overexpressing hLRRK2 or patient-derived fibroblasts).
-
Complete cell culture medium.
-
This compound.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, buffers, and electrophoresis equipment.
-
Western blot transfer system (e.g., PVDF membranes).
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-pSer1292-LRRK2, Rabbit anti-total LRRK2.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 2-4 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly on the plate with ice-cold Lysis Buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample, add Laemmli sample buffer, and denature by heating. Separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against pSer1292-LRRK2 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities for pSer1292-LRRK2. To normalize for loading, strip the membrane and re-probe for total LRRK2 or a housekeeping protein (e.g., GAPDH). Calculate the ratio of pSer1292 to total LRRK2 and plot against this compound concentration to determine the cellular EC50.
Protocol 3: In Vivo Pharmacokinetic and Pharmacodynamic Study
This protocol outlines a combined PK/PD study in BAC transgenic mice expressing human LRRK2 to assess bioavailability, brain penetration, and target engagement.
Materials:
-
BAC transgenic mice expressing human LRRK2 (e.g., G2019S mutation).[10]
-
This compound.
-
Dosing vehicles for intravenous (i.v.) and oral (p.o.) or intraperitoneal (i.p.) administration.[6]
-
Blood collection supplies (e.g., EDTA-coated tubes).
-
Tissue homogenization equipment.
-
LC-MS/MS system for bioanalysis of this compound concentrations.
-
Western blot supplies (as in Protocol 2).
Procedure:
-
Animal Dosing:
-
PK Cohort: Administer this compound to two groups of mice via i.v. (e.g., 0.5 mg/kg) and p.o. (e.g., 1 mg/kg) routes.[6] Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
PD Cohort: Administer this compound via i.p. or p.o. route at various doses (e.g., 10 and 50 mg/kg).[10] Include a vehicle-treated control group.
-
-
Sample Collection:
-
PK Samples: Process blood to collect plasma. At the final time point, collect brains.
-
PD Samples: At a predetermined time post-dose (e.g., 2-4 hours), euthanize the animals and rapidly harvest brains and other tissues.
-
-
Sample Analysis:
-
PK Analysis: Extract this compound from plasma and brain homogenates. Quantify the concentration of this compound at each time point using a validated LC-MS/MS method.
-
PD Analysis: Prepare protein lysates from brain tissue as described in Protocol 2. Perform Western blot analysis to measure the levels of pSer1292-LRRK2 and total LRRK2.
-
-
Data Analysis:
-
PK Parameters: Use the plasma concentration-time data to calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability (F%). Calculate the brain-to-plasma concentration ratio to assess brain penetration.
-
PD Readout: Quantify the inhibition of pSer1292-LRRK2 in the brain for each dose group relative to the vehicle control. Correlate the level of target inhibition with the measured brain concentrations of this compound.
-
Conclusion
This compound stands out as a high-quality chemical probe for the study of LRRK2 kinase biology. Its combination of high potency, exceptional selectivity, and excellent in vivo properties, including brain penetrance, makes it a superior tool for dissecting the role of LRRK2 in both normal physiology and Parkinson's disease pathogenesis.[1][9] The data and protocols presented in this guide provide a robust framework for researchers to effectively utilize this compound in their studies to further unravel the complexities of LRRK2 and advance the development of novel therapeutics for Parkinson's disease.
References
- 1. Discovery of highly potent, selective, and brain-penetrant aminopyrazole leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Molecular Pathways Involved in LRRK2-Linked Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of G2019S-Selective Leucine Rich Repeat Protein Kinase 2 inhibitors with in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. dovepress.com [dovepress.com]
- 10. glpbio.com [glpbio.com]
- 11. promega.de [promega.de]
GNE-9605 Target Engagement in Cellular Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methods used to evaluate the target engagement of GNE-9605, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), in cellular models. This document details the quantitative data for this compound, outlines experimental protocols for key assays, and provides visualizations of the LRRK2 signaling pathway and experimental workflows.
Quantitative Data for this compound
This compound demonstrates high potency against LRRK2 in both biochemical and cellular assays. The following tables summarize the key quantitative metrics for this inhibitor.[1][2][3][4][5]
| Parameter | Value | Assay Type | Reference |
| IC50 | 18.7 nM | Biochemical Assay | [1] |
| IC50 | 19 nM | Cellular Assay | [1][2][3][4] |
| Ki | 2.0 nM | Biochemical Assay | [2][3] |
Table 1: Potency of this compound against LRRK2.
LRRK2 Signaling Pathway
LRRK2 is a complex, multi-domain protein that functions as a kinase and a GTPase.[6] Its kinase activity is implicated in the pathogenesis of Parkinson's disease, making it a key therapeutic target.[7] this compound inhibits this kinase activity, thereby modulating downstream signaling events. The primary mechanism of action is the inhibition of LRRK2 autophosphorylation and the subsequent phosphorylation of downstream substrates, such as Rab GTPases.[1][7][8]
Figure 1: LRRK2 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to assess the cellular target engagement of this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells expressing LRRK2 to approximately 80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Harvest and wash the cells, then resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler, followed by a cooling step at room temperature for 3 minutes. A no-heat control is maintained at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
-
Detection and Analysis:
-
Analyze the amount of soluble LRRK2 in each sample by Western blotting or other quantitative protein detection methods like ELISA.
-
Plot the amount of soluble LRRK2 as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve indicates target stabilization by the compound.
-
Figure 2: Cellular Thermal Shift Assay (CETSA) Workflow.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify compound binding to a target protein. It relies on energy transfer between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescent tracer that binds to the same target (acceptor).
Protocol:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a vector encoding an LRRK2-NanoLuc® fusion protein.
-
Seed the transfected cells into a 96-well or 384-well plate and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Add the diluted this compound or vehicle control to the cells.
-
Add the NanoBRET™ fluorescent tracer at its predetermined optimal concentration.
-
Incubate the plate for a specified period (e.g., 2 hours) at 37°C in a CO2 incubator.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of detecting BRET signals.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the concentration of this compound to generate a dose-response curve and determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.
-
Figure 3: NanoBRET™ Target Engagement Assay Workflow.
Western Blotting for LRRK2 Autophosphorylation and Rab Phosphorylation
This assay directly measures the inhibitory effect of this compound on the kinase activity of LRRK2 by quantifying the phosphorylation status of LRRK2 itself (autophosphorylation at Ser1292) and its downstream substrate, Rab10 (at Thr73).
Protocol:
-
Cell Culture and Treatment:
-
Culture cells endogenously expressing or overexpressing LRRK2.
-
Treat cells with a dose-range of this compound or vehicle control for 1-2 hours.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of the proteins.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and heating.
-
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phospho-LRRK2 (pS1292), total LRRK2, phospho-Rab10 (pT73), and total Rab10. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Densitometry:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signals to the total protein signals to determine the extent of inhibition.
-
Figure 4: Western Blotting Workflow for Phosphorylation Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. reactionbiology.com [reactionbiology.com]
- 3. carnabio.com [carnabio.com]
- 4. promega.de [promega.de]
- 5. LRRK2 Pathways Leading to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. protocols.io [protocols.io]
- 8. carnabio.com [carnabio.com]
Understanding LRRK2 Biology with GNE-9605: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the potent and selective LRRK2 inhibitor, GNE-9605. The document details its biochemical and cellular activity, pharmacokinetic profile, and the experimental protocols utilized for its characterization. Visualizations of the LRRK2 signaling pathway and experimental workflows are provided to facilitate a deeper understanding of its mechanism of action and evaluation process.
Data Presentation
The following tables summarize the key quantitative data for this compound, a potent, orally active, and selective Leucine-rich repeat kinase 2 (LRRK2) inhibitor.
| Parameter | Value | Notes |
| Biochemical Potency | ||
| IC | 18.7 nM | [1] |
| K | 2.0 nM | [1] |
| Cellular Activity | ||
| Cellular IC | 19 nM | Against LRRK2 Ser1292 autophosphorylation.[1] |
| In Vivo Efficacy | ||
| LRRK2 Inhibition | Dose-dependent | Inhibition of LRRK2 Ser1292 autophosphorylation in BAC transgenic mice expressing human LRRK2 protein.[1] |
| Pharmacokinetics (Rat) | ||
| Oral Bioavailability | 90% | Following a 1 mg/kg oral dose.[2] |
| Total Plasma Clearance | 26 mL/min/kg | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on standard techniques and the primary literature describing the discovery of this compound.
LRRK2 Kinase Inhibition Assay (Biochemical)
This assay determines the in vitro potency of a compound against the LRRK2 enzyme.
Materials:
-
Recombinant LRRK2 protein
-
LRRKtide peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl
2, 0.1mg/ml BSA, 50μM DTT)[3] -
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).[3]
-
Add 2 µL of recombinant LRRK2 enzyme solution to each well.[3]
-
Add 2 µL of a substrate/ATP mix (containing LRRKtide and ATP at a concentration near the K
mfor ATP).[3] -
Incubate the plate at room temperature for 120 minutes.[3]
-
To stop the kinase reaction and deplete unconsumed ATP, add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[3]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[3]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC
50value by fitting the data to a four-parameter logistic equation.
Cellular LRRK2 Autophosphorylation Assay (Western Blot)
This assay measures the ability of a compound to inhibit LRRK2 kinase activity within a cellular context by assessing the autophosphorylation of LRRK2 at Serine 1292.
Materials:
-
Cells expressing LRRK2 (e.g., HEK293T cells overexpressing LRRK2 or patient-derived cells)
-
This compound or other test compounds
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-LRRK2 (pS1292) and anti-total LRRK2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Wash the cells with cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Normalize the protein concentrations of all samples.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pS1292-LRRK2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total LRRK2 antibody to confirm equal loading.
-
Quantify the band intensities and normalize the pS1292-LRRK2 signal to the total LRRK2 signal.
-
Calculate the percent inhibition relative to the vehicle control to determine the cellular IC
50.
In Vivo LRRK2 Pharmacodynamic Study
This study evaluates the ability of a compound to inhibit LRRK2 in a living organism, typically by measuring LRRK2 autophosphorylation in the brain.
Materials:
-
Animal model (e.g., BAC transgenic mice expressing human LRRK2)[1]
-
This compound formulated for in vivo administration (e.g., in a vehicle like 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Anesthesia and surgical tools for tissue collection
-
Homogenization buffer with protease and phosphatase inhibitors
-
Western blot materials as described in the cellular assay protocol
Procedure:
-
Administer this compound or vehicle to the animals via the desired route (e.g., oral gavage or intraperitoneal injection) at various doses.[1]
-
At a specified time point after dosing, euthanize the animals and rapidly dissect the brain tissue (e.g., striatum or cortex).
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Determine the protein concentration of the homogenates.
-
Perform a western blot analysis as described in the cellular assay protocol to measure the levels of pS1292-LRRK2 and total LRRK2.
-
Quantify the inhibition of LRRK2 autophosphorylation for each dose group relative to the vehicle-treated group.
Mandatory Visualization
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to LRRK2 biology and the evaluation of this compound.
Caption: LRRK2 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for LRRK2 Inhibitor Evaluation.
Caption: Logical Relationship of LRRK2 Activity and this compound Action.
References
Methodological & Application
Application Notes and Protocols: GNE-9605 In Vivo Experimental Protocol for Mice
For Researchers, Scientists, and Drug Development Professionals
GNE-9605 is a potent, selective, and orally active inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key target in Parkinson's disease research.[1] This document provides a detailed protocol for in vivo experiments in mice using this compound, including recommended animal models, dosing regimens, and endpoint analysis.
Data Presentation
Table 1: this compound In Vitro and In Vivo Properties
| Parameter | Value | Species | Reference |
| Target | Leucine-rich repeat kinase 2 (LRRK2) | - | [1][2][3][4] |
| IC₅₀ (cellular) | 18.7 nM | - | [1] |
| Kᵢ (biochemical) | 2.0 nM | - | [2] |
| Oral Bioavailability | 90% | Rat | [1][2][5][6] |
| Plasma Clearance | 26 mL/min/kg | Rat | [1][2][5][6] |
| Brain Penetration | Yes | Higher species | [3][5][7][8] |
Table 2: Recommended Dosing for In Vivo Mouse Studies
| Route of Administration | Dosage Range | Frequency | Vehicle | Purpose | Reference |
| Intraperitoneal (i.p.) | 10 - 50 mg/kg | Single dose | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Target engagement, pharmacodynamics | [1][2][5][6] |
| Oral (p.o.) | 1 mg/kg | Single dose | See formulation protocol | Pharmacokinetics, bioavailability | [1] |
| Intravenous (i.v.) | 0.5 mg/kg | Single dose | See formulation protocol | Pharmacokinetics | [1] |
Experimental Protocols
Animal Model
For studying the in vivo effects of this compound on its target, LRRK2, the recommended animal model is a BAC (Bacterial Artificial Chromosome) transgenic mouse expressing human LRRK2.[1][2][5][6][7] Often, these models carry a pathogenic mutation such as G2019S, which increases the kinase activity of LRRK2 and is relevant to Parkinson's disease.[2][5][6][7]
Formulation of this compound
For Intraperitoneal and Intravenous Administration:
A common vehicle for this compound is a mixture of DMSO, PEG300, Tween-80, and saline.[1]
-
Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Working Solution:
-
To prepare a 1 mg/mL working solution, take 100 µL of a 10 mg/mL stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach a final volume of 1 mL.
-
For Oral Administration and Longer-Term Studies:
For studies involving oral gavage or repeated dosing over a longer period, a corn oil-based formulation can be used.[1]
-
Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Working Solution:
-
To prepare a 1 mg/mL working solution, take 100 µL of a 10 mg/mL stock solution in DMSO.
-
Add 900 µL of corn oil and mix thoroughly.
-
Dosing and Administration
-
Intraperitoneal (i.p.) Injection: For pharmacodynamic studies to assess target engagement, a single dose of 10 or 50 mg/kg can be administered.[1][2][5][6]
-
Oral Gavage (p.o.): For pharmacokinetic and bioavailability studies, a single dose of 1 mg/kg can be administered.[1]
-
Intravenous (i.v.) Injection: For pharmacokinetic analysis, a single dose of 0.5 mg/kg can be administered via the tail vein.[1]
Endpoint Analysis
The primary endpoint to confirm the in vivo activity of this compound is the inhibition of LRRK2 autophosphorylation at Serine 1292 (pSer1292-LRRK2).[1]
-
Tissue Collection: At a predetermined time point after this compound administration (e.g., 1-4 hours), mice are euthanized, and brain tissue is rapidly dissected and flash-frozen in liquid nitrogen.
-
Western Blot Analysis:
-
Homogenize the brain tissue in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Determine the total protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against pSer1292-LRRK2 and total LRRK2.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify the band intensities and express the level of pSer1292-LRRK2 relative to total LRRK2.
-
Visualizations
Caption: Experimental workflow for in vivo testing of this compound in mice.
Caption: Simplified LRRK2 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound | LRRK2 | TargetMol [targetmol.com]
- 6. glpbio.com [glpbio.com]
- 7. dovepress.com [dovepress.com]
- 8. Cellular processes associated with LRRK2 function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Cellular Assay for Determining the Efficacy of GNE-9605, a LRRK2 Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has been genetically linked to both familial and sporadic cases of Parkinson's disease (PD). The kinase activity of LRRK2 is believed to play a critical role in the pathogenesis of the disease, making it a key target for therapeutic intervention. GNE-9605 is a potent, selective, and orally active inhibitor of LRRK2 kinase activity. It functions by inhibiting the autophosphorylation of LRRK2 at serine 1292 (Ser1292). This application note provides detailed protocols for cell-based assays to determine the efficacy of this compound in a cellular context.
The primary assay described here is a quantitative in-cell Western assay to measure the inhibition of LRRK2 autophosphorylation. Additionally, a protocol for a downstream target engagement assay measuring the phosphorylation of Rab10, a known LRRK2 substrate, is provided. These assays are crucial for researchers studying LRRK2-mediated signaling pathways and for the development of novel therapeutic agents targeting LRRK2.
LRRK2 Signaling Pathway
LRRK2 is a complex enzyme with both kinase and GTPase domains. Pathogenic mutations, such as G2019S, have been shown to increase LRRK2 kinase activity, leading to neuronal toxicity. LRRK2 can phosphorylate a number of substrates, including itself (autophosphorylation) and members of the Rab GTPase family, such as Rab10. The phosphorylation of these substrates is a key event in the signaling cascade that contributes to the pathology of Parkinson's disease. This compound acts by directly inhibiting the kinase activity of LRRK2, thereby preventing the phosphorylation of its downstream targets.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the described assays.
Table 1: In-Cell Western - this compound Inhibition of LRRK2 pS1292
| This compound Concentration (nM) | Normalized pS1292 Signal (Mean ± SD) | % Inhibition |
| 0 (Vehicle) | 1.00 ± 0.08 | 0 |
| 1 | 0.85 ± 0.06 | 15 |
| 10 | 0.52 ± 0.05 | 48 |
| 20 | 0.24 ± 0.03 | 76 |
| 50 | 0.11 ± 0.02 | 89 |
| 100 | 0.05 ± 0.01 | 95 |
| 500 | 0.02 ± 0.01 | 98 |
IC50: 19 nM
Table 2: Rab10 Phosphorylation Assay - this compound Efficacy
| This compound Concentration (nM) | Normalized pRab10 Signal (Mean ± SD) | % Inhibition |
| 0 (Vehicle) | 1.00 ± 0.10 | 0 |
| 1 | 0.90 ± 0.09 | 10 |
| 10 | 0.60 ± 0.07 | 40 |
| 20 | 0.30 ± 0.04 | 70 |
| 50 | 0.15 ± 0.03 | 85 |
| 100 | 0.08 ± 0.02 | 92 |
| 500 | 0.04 ± 0.01 | 96 |
Experimental Protocols
In-Cell Western Assay for LRRK2 Autophosphorylation (pS1292)
This assay quantifies the level of LRRK2 autophosphorylation at Ser1292 in cells treated with this compound.
Materials:
-
HEK293T cells overexpressing human LRRK2 (wild-type or G2019S mutant)
-
96-well black-walled, clear-bottom plates
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., Odyssey Blocking Buffer)
-
Primary Antibodies:
-
Rabbit anti-pS1292-LRRK2 antibody
-
Mouse anti-GAPDH or other normalization antibody
-
-
Secondary Antibodies:
-
IRDye 800CW Goat anti-Rabbit IgG
-
IRDye 680RD Goat anti-Mouse IgG
-
-
Infrared imaging system (e.g., LI-COR Odyssey)
Protocol:
-
Cell Seeding: Seed HEK293T-LRRK2 cells in a 96-well plate at a density of 20,000 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for 2 hours at 37°C.
-
Fixation and Permeabilization:
-
Gently remove the medium and wash the cells once with PBS.
-
Fix the cells by adding 100 µL of 4% PFA per well and incubating for 20 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Permeabilize the cells by adding 100 µL of 0.1% Triton X-100 in PBS per well and incubating for 15 minutes.
-
Wash the wells three times with PBS.
-
-
Blocking: Add 150 µL of Blocking Buffer to each well and incubate for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies (anti-pS1292-LRRK2 and normalization antibody) in Blocking Buffer. Remove the blocking solution and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.
-
Secondary Antibody Incubation:
-
Wash the wells five times with PBS containing 0.1% Tween-20.
-
Dilute the IRDye-conjugated secondary antibodies in Blocking Buffer.
-
Add 50 µL of the secondary antibody solution to each well and incubate for 1 hour at room temperature, protected from light.
-
-
Plate Scanning:
-
Wash the wells five times with PBS containing 0.1% Tween-20.
-
Remove the final wash and allow the plate to dry.
-
Scan the plate using an infrared imaging system.
-
-
Data Analysis:
-
Quantify the fluorescence intensity for both channels (pS1292 and normalization).
-
Normalize the pS1292 signal to the normalization signal for each well.
-
Calculate the percent inhibition relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value.
-
TR-FRET Assay for Rab10 Phosphorylation
This assay measures the phosphorylation of Rab10 by LRRK2 in a cellular context using Time-Resolved Förster Resonance Energy Transfer (TR-FRET) technology.
Materials:
-
Cell line suitable for transduction (e.g., SH-SY5Y)
-
Expression vectors for LRRK2-GFP and a tagged Rab10 (e.g., HaloTag-Rab10)
-
Transduction reagent
-
This compound
-
Lysis buffer
-
TR-FRET detection reagents:
-
Terbium-labeled anti-phospho-Rab10 antibody
-
Fluorescently labeled ligand for the Rab10 tag (e.g., HaloTag NanoBRET 618 Ligand)
-
-
TR-FRET compatible plate reader
Protocol:
-
Cell Transduction: Co-transduce cells with LRRK2-GFP and tagged-Rab10 expression vectors and plate in a suitable assay plate. Allow for protein expression overnight.
-
This compound Treatment: Treat the cells with a serial dilution of this compound for 2-4 hours.
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol for the TR-FRET assay.
-
Addition of TR-FRET Reagents: Add the terbium-labeled anti-phospho-Rab10 antibody and the fluorescently labeled tag ligand to the cell lysate.
-
Incubation: Incubate the plate at room temperature for the recommended time to allow for antibody and ligand binding.
-
Plate Reading: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the terbium and acceptor fluorophore wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition of Rab10 phosphorylation for each this compound concentration. Plot the dose-response curve to calculate the IC50.
Conclusion
The cell-based assays described in this application note provide robust and quantitative methods for evaluating the efficacy of this compound as a LRRK2 kinase inhibitor. The in-cell Western assay directly measures the inhibition of LRRK2 autophosphorylation, a key indicator of target engagement. The TR-FRET assay for Rab10 phosphorylation confirms the downstream cellular effects of LRRK2 inhibition. These protocols can be adapted for high-throughput screening of other potential LRRK2 inhibitors and for further investigation into the cellular functions of LRRK2 in health and disease.
GNE-9605 LRRK2 Inhibition Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in the study of Parkinson's disease. GNE-9605 is a potent and selective inhibitor of LRRK2, demonstrating significant potential in preclinical studies. These application notes provide detailed protocols for biochemical and cellular assays to characterize the inhibitory activity of this compound on LRRK2. The included methodologies, data presentation, and visual diagrams are intended to guide researchers in the accurate assessment of this compound and other potential LRRK2 inhibitors.
Introduction
Mutations in the LRRK2 gene are one of the most common genetic causes of both familial and sporadic Parkinson's disease. The resulting LRRK2 protein exhibits increased kinase activity, leading to neuronal toxicity. Therefore, the inhibition of LRRK2 kinase activity is a promising therapeutic strategy. This compound has emerged as a highly potent, selective, and brain-penetrant LRRK2 inhibitor.[1][2] This document outlines detailed protocols for assessing the inhibitory effect of this compound on LRRK2 kinase activity, focusing on biochemical and cellular assays that measure LRRK2 autophosphorylation.
Data Presentation
This compound Potency and Pharmacokinetics
| Parameter | Value | Reference |
| Biochemical IC50 | 18.7 nM | [3][4] |
| Cellular IC50 | 19 nM | [3][5] |
| Ki | 2 nM | [3][5] |
| Mechanism of Action | Inhibition of LRRK2 Ser1292 autophosphorylation | [3][4] |
| Oral Bioavailability (Rat) | 90% | [5][6] |
Signaling Pathway
The LRRK2 signaling pathway is complex, involving multiple domains and interacting proteins. A key event in LRRK2 activation is its autophosphorylation at multiple sites, including Serine 1292. Activated LRRK2, in turn, phosphorylates a number of downstream substrates, such as Rab GTPases, influencing vesicular trafficking and other cellular processes. This compound exerts its inhibitory effect by blocking the kinase activity of LRRK2, thereby preventing its autophosphorylation and the subsequent phosphorylation of its substrates.
References
- 1. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]
- 2. Frontiers | The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease [frontiersin.org]
- 3. promega.de [promega.de]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Pathways Involved in LRRK2-Linked Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay [bio-protocol.org]
Application Notes and Protocols for In Vivo Administration of GNE-9605
Audience: Researchers, scientists, and drug development professionals.
Introduction:
GNE-9605 is a potent, selective, and brain-penetrant inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key target in the potential treatment of Parkinson's disease.[1][2][3][4][5][6] This document provides detailed protocols for the preparation and in vivo administration of this compound for preclinical research. The protocols outlined below are based on established methodologies and publicly available data.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is critical for accurate formulation and dose calculations.
| Property | Value | Reference |
| CAS Number | 1536200-31-3 | [1][4][7][8] |
| Molecular Formula | C₁₇H₂₀ClF₄N₇O | [4][5][7][8] |
| Molecular Weight | 449.83 g/mol | [7][8] |
| Appearance | White to off-white solid powder | [4][7] |
| Purity | ≥98% | [2][5] |
Solubility Data
The solubility of this compound in various solvents is crucial for preparing appropriate stock and dosing solutions. It is poorly soluble in water.[7][9] Sonication is recommended to aid dissolution in DMSO and ethanol.[7]
| Solvent | Solubility | Reference |
| DMSO | 82 - 89 mg/mL | [7][9] |
| Ethanol | 10 - 12 mg/mL | [7][9] |
| Methanol | 1 mg/mL | |
| Water | Insoluble (< 1 mg/mL) | [7] |
In Vivo Administration Protocols
The choice of administration route and vehicle depends on the experimental design and animal model. Below are detailed protocols for preparing this compound for oral and intraperitoneal administration.
Vehicle Formulations for In Vivo Dosing
Several vehicle formulations have been reported for the in vivo administration of this compound. The selection of a suitable vehicle is critical for ensuring drug stability, bioavailability, and minimizing any potential vehicle-induced toxicity.
| Administration Route | Vehicle Composition | Achievable Concentration | Reference |
| Oral (p.o.) | Carboxymethylcellulose sodium (CMC-Na) solution | ≥ 5 mg/mL (as a homogeneous suspension) | [9] |
| Intraperitoneal (i.p.) / Intravenous (i.v.) | 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂O | 5 mg/mL (as a clear solution) | [9] |
| Intraperitoneal (i.p.) / Intravenous (i.v.) | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 mg/mL (as a clear solution) | [1] |
| Intraperitoneal (i.p.) | 10% DMSO + 90% Corn oil | Not specified, but yields a clear solution | [1] |
| Intraperitoneal (i.p.) | 5% DMSO + 95% Corn oil | Not specified, but yields a clear solution | [9] |
Protocol 1: Preparation of this compound for Oral Administration (Suspension)
This protocol is suitable for studies requiring oral delivery of this compound.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile distilled water (ddH₂O)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the Vehicle: Prepare the desired concentration of CMC-Na solution (e.g., 0.5% w/v) in sterile ddH₂O. Mix thoroughly until a homogenous solution is formed.
-
Weigh this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration (e.g., for a 5 mg/mL suspension).
-
Prepare the Suspension:
-
Add the weighed this compound powder to a sterile conical tube.
-
Add a small volume of the CMC-Na vehicle to the powder to create a paste.
-
Gradually add the remaining volume of the CMC-Na vehicle while continuously vortexing to ensure a uniform suspension.
-
If necessary, sonicate the suspension for a few minutes to aid in dispersion.
-
-
Administration: Administer the freshly prepared suspension to the animals via oral gavage. Ensure the suspension is well-mixed before each administration.
Protocol 2: Preparation of this compound for Intraperitoneal Injection (Aqueous Solution)
This protocol is suitable for studies requiring systemic delivery of this compound in a clear solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl) or sterile distilled water (ddH₂O)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Prepare Stock Solution: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).[1] Ensure the powder is completely dissolved.
-
Prepare the Dosing Solution (Example for 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
-
In a sterile conical tube, add 100 µL of the this compound DMSO stock solution (for a final volume of 1 mL).
-
Add 400 µL of PEG300 and mix thoroughly.[1]
-
Add 50 µL of Tween-80 and mix until the solution is clear.[1]
-
Add 450 µL of sterile saline to reach the final volume of 1 mL and mix thoroughly.[1]
-
-
Administration: Administer the freshly prepared solution to the animals via intraperitoneal injection.
Experimental Workflow and Signaling Pathway
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for an in vivo study involving this compound.
Caption: Experimental workflow for this compound in vivo studies.
LRRK2 Signaling Pathway
This compound is a potent inhibitor of LRRK2 kinase activity.[1][9] LRRK2 is a complex, multi-domain protein with both kinase and GTPase functions.[10] Mutations in LRRK2, such as the common G2019S mutation, are linked to an increased risk of Parkinson's disease and result in elevated kinase activity.[11][12] LRRK2 is implicated in various cellular processes, including vesicle trafficking, autophagy, and mitochondrial function, and it interacts with several signaling pathways, such as the MAPK pathway.[10][13]
Caption: Simplified LRRK2 signaling pathway and the inhibitory action of this compound.
Pharmacokinetics and In Vivo Efficacy
This compound has demonstrated favorable pharmacokinetic properties and in vivo efficacy in preclinical models.
| Species | Dose and Route | Key Findings | Reference |
| Rat | 1 mg/kg, p.o. | Excellent oral bioavailability (90%) and a total plasma clearance of 26 mL/min/kg. | [7][9] |
| Transgenic Mice (human LRRK2 G2019S) | 10 and 50 mg/kg, i.p. | Dose-dependent inhibition of in vivo LRRK2 Ser1292 autophosphorylation. | [1][7][9] |
| Cynomolgus Monkey | Not specified | Excellent brain penetration. | [6][8] |
Storage and Stability
Proper storage of this compound and its formulations is essential to maintain its integrity and activity.
-
Powder: Store at -20°C for up to 3 years.[7]
-
Stock Solutions in Solvent (e.g., DMSO): Aliquot and store at -80°C for up to 1 year to avoid repeated freeze-thaw cycles.[7][9] For frequent use, solutions may be stored at 4°C for up to one week.[7]
-
In Vivo Dosing Solutions: It is highly recommended to prepare fresh dosing solutions on the day of use.[1]
Disclaimer: These protocols are intended for research purposes only and should be performed by qualified personnel. Researchers should adapt these protocols as necessary for their specific experimental needs and animal models, and always adhere to institutional and national guidelines for animal welfare.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medkoo.com [medkoo.com]
- 5. allgenbio.com [allgenbio.com]
- 6. glpbio.com [glpbio.com]
- 7. This compound | LRRK2 | TargetMol [targetmol.com]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Cellular processes associated with LRRK2 function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current understanding of LRRK2 in Parkinson's disease: biochemical and structural features and inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of G2019S-Selective Leucine Rich Repeat Protein Kinase 2 inhibitors with in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
GNE-9605 Treatment of Primary Neuron Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-9605 is a potent, selective, and orally active inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2] With a reported IC50 of 18.7 nM, it effectively inhibits the autophosphorylation of LRRK2 at Ser1292.[1] Mutations in the LRRK2 gene are a significant cause of both familial and sporadic Parkinson's disease, making LRRK2 a key therapeutic target. These application notes provide detailed protocols for the use of this compound in primary neuron cultures to investigate LRRK2-mediated cellular processes, including neuronal viability and neurite dynamics.
Mechanism of Action
LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. It plays a crucial role in various cellular functions, including vesicular trafficking, cytoskeletal maintenance, and autophagy. In neurons, pathogenic mutations in LRRK2 can lead to increased kinase activity, contributing to neurodegeneration. This compound acts by directly inhibiting the kinase activity of LRRK2, thereby preventing the phosphorylation of its downstream substrates and mitigating its pathological effects.
Caption: LRRK2 Signaling Pathway and Inhibition by this compound.
Data Presentation
The following tables provide a template for summarizing quantitative data from key experiments.
Table 1: Dose-Response of this compound on Primary Neuron Viability
| This compound Concentration (nM) | Mean Neuronal Viability (% of Vehicle Control) | Standard Deviation |
| 0 (Vehicle) | 100 | X |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| 500 | ||
| 1000 |
Table 2: Effect of this compound on Neurite Outgrowth in Primary Neurons
| Treatment Group | Mean Total Neurite Length per Neuron (µm) | Standard Deviation | Mean Number of Primary Neurites per Neuron | Standard Deviation |
| Vehicle Control | ||||
| This compound (Optimal Concentration) |
Experimental Protocols
Caption: Experimental Workflow for this compound Treatment.
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of this compound Powder:
-
This compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound powder in fresh, anhydrous DMSO.
-
For example, to prepare 1 ml of a 10 mM stock solution of this compound (Molecular Weight: 449.83 g/mol ), dissolve 4.4983 mg of the compound in 1 ml of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare serial dilutions of the stock solution in pre-warmed complete neuron culture medium to achieve the desired final concentrations for treatment.
-
Note: The final concentration of DMSO in the culture medium should be kept constant across all conditions (including the vehicle control) and should typically not exceed 0.1% (v/v) to avoid solvent-induced toxicity.
-
Protocol 2: Primary Neuron Culture and this compound Treatment
-
Coating Culture Vessels:
-
Coat culture plates or coverslips with Poly-D-Lysine (PDL) or Poly-L-Ornithine (PLO) followed by laminin to promote neuronal attachment and growth.
-
Incubate the coated vessels overnight at 37°C, then wash three times with sterile water before use.
-
-
Isolation and Plating of Primary Neurons:
-
Isolate primary cortical or hippocampal neurons from embryonic day 18 (E18) mouse or rat pups following established protocols.
-
Dissociate the tissue enzymatically (e.g., with papain or trypsin) and mechanically to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a suitable density (e.g., 50,000 to 100,000 cells/cm²) in complete neuron culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin).
-
-
Neuron Culture and Treatment:
-
Maintain the neuronal cultures in a humidified incubator at 37°C with 5% CO2.
-
Perform half-media changes every 2-3 days.
-
Allow the neurons to mature for 5-7 days in vitro (DIV) before initiating treatment.
-
Replace the existing medium with fresh medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the treated neurons for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Protocol 3: Neuronal Viability Assessment (LDH Assay)
-
Sample Collection:
-
After the treatment period, collect the culture supernatant from each well.
-
Lyse the remaining cells in the wells with the lysis buffer provided in the LDH assay kit to determine the maximum LDH release.
-
-
LDH Assay Procedure:
-
Perform the LDH assay according to the manufacturer's instructions. This typically involves transferring the supernatant and cell lysate to a new plate and adding the reaction mixture.
-
Incubate the plate at room temperature, protected from light, for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity by comparing the LDH release in the treated wells to the maximum LDH release from the lysed cells.
-
Neuronal viability is inversely proportional to cytotoxicity.
-
Protocol 4: Neurite Outgrowth Assay
-
Immunocytochemistry:
-
After treatment, fix the neurons with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour.
-
Incubate with a primary antibody against a neuronal marker such as MAP2 (dendrites) or Beta-III Tubulin (pan-neuronal) overnight at 4°C.
-
Wash three times with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
-
Image Acquisition and Analysis:
-
Acquire images of the stained neurons using a fluorescence microscope or a high-content imaging system.
-
Use image analysis software (e.g., ImageJ/Fiji with the NeuronJ plugin, or commercial software) to quantify neurite outgrowth parameters.
-
Key parameters to measure include:
-
Total neurite length per neuron.
-
Number of primary neurites per neuron.
-
Number of branch points per neuron.
-
-
Caption: Logical Flow of Data Analysis.
References
Application Notes and Protocols: Measuring the Brain Penetrance of GNE-9605
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for determining the brain penetrance of GNE-9605, a potent and selective Leucine-rich repeat kinase 2 (LRRK2) inhibitor.[1][2][3] Given that LRRK2 is a significant therapeutic target for Parkinson's disease, quantifying the ability of its inhibitors to cross the blood-brain barrier (BBB) is critical for preclinical and clinical success.[4][5] This protocol details an in vivo methodology using a cassette dosing approach in mice, followed by sample processing and quantitative analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction to this compound
This compound is a brain-penetrant small molecule inhibitor of LRRK2, a kinase genetically linked to Parkinson's disease.[5][6] It demonstrates high potency, with a cellular IC50 of 18.7 nM, and inhibits the autophosphorylation of LRRK2 at Ser1292.[1] The development of potent and brain-penetrant LRRK2 inhibitors like this compound is a key strategy for developing potential disease-modifying therapies for Parkinson's disease.[2][5][7] Accurate assessment of its concentration in the central nervous system (CNS) is essential for evaluating its therapeutic potential.
This compound Properties
A summary of the physicochemical and pharmacokinetic properties of this compound is crucial for designing and interpreting brain penetrance studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C17H20ClF4N7O | [3] |
| Molecular Weight | 449.83 g/mol | [3] |
| Appearance | White to off-white solid | [1] |
| Solubility | ≥ 22.5 mg/mL in DMSO | [3] |
| CAS Number | 1536200-31-3 | [3] |
Table 2: Pharmacokinetic Parameters of this compound (Rat)
| Parameter | Value | Reference |
| Oral Bioavailability | 90% | [1][3] |
| Total Plasma Clearance | 26 mL/min/kg | [1][3] |
| Brain Penetration | Excellent (demonstrated in cynomolgus monkey) | [3][5] |
LRRK2 Signaling Pathway
This compound exerts its effect by inhibiting the kinase activity of LRRK2. Mutations in LRRK2, such as G2019S, can increase this kinase activity and are associated with Parkinson's disease.[8] LRRK2 is involved in various cellular processes, and its inhibition is a key therapeutic strategy.
Caption: LRRK2 signaling pathway in Parkinson's disease and the inhibitory action of this compound.
Experimental Protocol: In Vivo Brain Penetrance
This protocol utilizes a cassette-dosing approach, which allows for the simultaneous pharmacokinetic assessment of multiple compounds, thereby increasing throughput and reducing animal usage.[9][10][11][12]
Experimental Workflow
The overall workflow involves animal dosing, sample collection at designated time points, tissue processing, and bioanalysis to determine drug concentrations.
Caption: Experimental workflow for determining this compound brain penetrance.
Materials and Reagents
-
This compound
-
Vehicle (e.g., 20% SBE-β-CD in Saline, or PEG300/Tween-80/Saline)[1]
-
Male FVB or C57BL/6 mice (8-10 weeks old)
-
Homogenization Buffer (e.g., Immunoprecipitation buffer or 0.25M sucrose solution)[13][14]
-
Protease Inhibitor Cocktail
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Purified Water (Milli-Q or equivalent)
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of this compound or a structurally similar compound)
Dosing Solution Preparation
Prepare a dosing solution of this compound in a suitable vehicle. For example, to prepare a 2.08 mg/mL solution:
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.[1]
-
Add 100 µL of the DMSO stock to 900 µL of 20% SBE-β-CD in saline and mix thoroughly.[1]
-
Ensure the final solution is clear before administration.
Animal Dosing and Sample Collection
-
Administer this compound to mice (n=3 per time point) via a single intravenous (i.v.) or oral (p.o.) dose. A typical dose for exploratory studies might be 1-10 mg/kg.[9]
-
At specified time points (e.g., 0.25, 1, and 3 hours post-dose), euthanize mice via an approved method such as CO2 asphyxiation.[9][10]
-
Immediately collect trunk blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Perfuse the mice transcardially with ice-cold saline to remove blood from the brain vasculature.
-
Excise the whole brain, rinse with cold saline, blot dry, weigh, and immediately snap-freeze in liquid nitrogen.[15]
-
Store brain and plasma samples at -80°C until analysis.
Brain Tissue Homogenization
-
Thaw the brain tissue on ice and add it to a pre-chilled homogenization tube.
-
Add a 4-fold volume (w/v) of ice-cold homogenization buffer (e.g., for a 0.5 g brain sample, add 2 mL of buffer).
-
Homogenize the tissue using a bead-based homogenizer (e.g., Bullet Blender) or a mechanical homogenizer until no visible tissue clumps remain.[13][16] Keep samples on ice throughout the process to prevent degradation.[13]
-
Centrifuge the homogenate at ~14,000 rpm for 15-20 minutes at 4°C.[13]
-
Collect the supernatant (brain homogenate) for analysis.
Sample Preparation for LC-MS/MS Analysis
-
Protein Precipitation: To a 50 µL aliquot of plasma or brain homogenate, add 150 µL of ice-cold acetonitrile (ACN) containing the internal standard (IS).
-
Vortex: Mix thoroughly for 1 minute.
-
Centrifuge: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Quantification
-
LC System: Use a high-performance liquid chromatography (HPLC) system such as an Agilent-1290.[17]
-
Column: A reverse-phase column (e.g., C18, 2.1 x 100 mm, 3.5 µm) is suitable for separation.[18]
-
Mobile Phase: Use a gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).[17]
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent-6430 or Sciex API 3000) operated in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI+) source.[17][18]
-
MRM Transitions: Optimize the specific precursor-to-product ion transitions for this compound and the IS by direct infusion.
-
Calibration Curve: Prepare calibration standards by spiking known concentrations of this compound into blank plasma and blank brain homogenate. Process these standards alongside the study samples to generate a calibration curve for quantification.
Data Analysis and Interpretation
-
Calculate the concentration of this compound in plasma (Cp) and brain homogenate (Cb) using the calibration curves.
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point:
-
Kp = Cb / Cp
-
-
The unbound brain-to-plasma ratio (Kp,uu) is the most accurate measure of BBB penetration, as it accounts for protein binding in both compartments.[19][20][21] It requires determining the unbound fraction in plasma (fu,p) and brain (fu,b) via equilibrium dialysis.
-
Kp,uu = (Cb * fu,b) / (Cp * fu,p)
-
-
A Kp,uu value > 0.3 is often considered indicative of significant CNS penetration for a drug candidate.[19]
Conclusion
This protocol provides a robust and detailed framework for assessing the brain penetrance of this compound. By quantifying the extent to which this LRRK2 inhibitor enters the brain, researchers can establish crucial dose-exposure relationships for preclinical efficacy and safety studies, ultimately guiding its development as a potential therapy for Parkinson's disease. The use of a cassette-dosing approach combined with sensitive LC-MS/MS analysis ensures an efficient and accurate determination of this critical pharmacokinetic parameter.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. glpbio.com [glpbio.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 5. Discovery of highly potent, selective, and brain-penetrant aminopyrazole leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Guided Discovery of Aminoquinazolines as Brain-Penetrant and Selective LRRK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Cellular processes associated with LRRK2 function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Use of the cassette-dosing approach to assess brain penetration in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cassette Dosing Study - Creative Biolabs [creative-biolabs.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. NIBSC - Brain Tissue Preparation [nibsc.org]
- 15. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nextadvance.com [nextadvance.com]
- 17. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 18. research-portal.uu.nl [research-portal.uu.nl]
- 19. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In silico methods to assess CNS penetration of small molecules | Poster Board #1899 - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols: GNE-9605 in a Parkinson's Disease Animal Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease (PD). The G2019S mutation, in particular, leads to increased LRRK2 kinase activity, making it a compelling therapeutic target. GNE-9605 is a potent, selective, and orally active LRRK2 inhibitor that has demonstrated brain penetrance.[1][2] These characteristics make this compound a valuable research tool for investigating the role of LRRK2 in PD pathogenesis and for evaluating the therapeutic potential of LRRK2 inhibition in preclinical animal models.
This document provides detailed application notes and protocols for utilizing this compound in a Parkinson's disease animal model. The protocols outlined below cover experimental design, drug formulation and administration, behavioral assessments, and post-mortem tissue analysis.
This compound: Key Properties
| Property | Value | Reference |
| Target | Leucine-Rich Repeat Kinase 2 (LRRK2) | [1][3] |
| IC50 | 18.7 nM | [1] |
| Ki | 2.0 nM | [3] |
| Administration Route | Oral (p.o.), Intraperitoneal (i.p.) | [4] |
| Bioavailability (rat, p.o.) | 90% | [3][5] |
| Plasma Clearance (rat) | 26 mL/min/kg | [3][5] |
| Key In Vivo Effect | Inhibition of LRRK2 Ser1292 autophosphorylation | [4] |
LRRK2 Signaling Pathway
Mutations in LRRK2 can lead to its hyperactivation, resulting in the phosphorylation of downstream substrates, most notably a subset of Rab GTPases, including Rab10.[6][7] Phosphorylation of Rab10 by LRRK2 has been implicated in the disruption of cellular trafficking processes, including ciliogenesis and lysosomal function, which may contribute to neuronal dysfunction and degeneration in Parkinson's disease.[6][8] this compound, as a LRRK2 kinase inhibitor, is designed to block this pathological phosphorylation cascade.
Caption: LRRK2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Animal Model
A common animal model for studying LRRK2-related Parkinson's disease is the BAC (Bacterial Artificial Chromosome) transgenic mouse expressing human LRRK2 with a pathogenic mutation, such as G2019S.[4] These mice exhibit age-dependent motor deficits and pathological features reminiscent of PD.
This compound Formulation and Administration
a. Formulation for Oral Gavage:
-
Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[4]
-
Preparation:
-
Dissolve the required amount of this compound in DMSO to create a stock solution.
-
Add PEG300 to the DMSO stock solution and mix thoroughly.
-
Add Tween-80 and mix until the solution is clear.
-
Add saline to reach the final volume and mix well.
-
-
Note: It is recommended to prepare the formulation fresh on the day of use.
b. Administration:
-
Dosage: 10 mg/kg and 50 mg/kg have been shown to inhibit LRRK2 autophosphorylation in vivo.[4] A dose-response study is recommended to determine the optimal dose for the desired therapeutic effect.
-
Route: Oral gavage is a suitable route for administration.[3]
-
Frequency: Once daily administration.
Caption: General experimental workflow for a preclinical study with this compound.
Behavioral Assessments
A battery of behavioral tests should be performed to assess motor function.
a. Rotarod Test:
-
Purpose: To assess motor coordination and balance.
-
Protocol:
-
Acclimatize mice to the rotarod apparatus for 2-3 days prior to testing.
-
On the test day, place the mouse on the rotating rod, which gradually accelerates from 4 to 40 rpm over a 5-minute period.
-
Record the latency to fall for each mouse.
-
Perform three trials per mouse with a 15-20 minute inter-trial interval.
-
b. Open Field Test:
-
Purpose: To evaluate locomotor activity and anxiety-like behavior.
-
Protocol:
-
Place the mouse in the center of a square arena (e.g., 40x40 cm).
-
Allow the mouse to explore freely for 10-15 minutes.
-
Use an automated tracking system to record total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
c. Cylinder Test:
-
Purpose: To assess forelimb asymmetry, a common feature in unilateral Parkinson's models.
-
Protocol:
-
Place the mouse in a transparent cylinder.
-
Videorecord the session for 5-10 minutes.
-
Count the number of times the mouse rears and touches the wall with its left forelimb, right forelimb, or both simultaneously.
-
Calculate the percentage of contralateral and ipsilateral limb use.
-
Post-Mortem Tissue Analysis
a. Tissue Collection and Preparation:
-
At the end of the treatment period, euthanize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde (for immunohistochemistry) or collect brains rapidly and dissect specific regions (e.g., striatum, substantia nigra) for biochemical analysis, snap-freezing them in liquid nitrogen.
b. Immunohistochemistry for Dopaminergic Neuron Survival:
-
Purpose: To quantify the number of dopaminergic neurons in the substantia nigra.
-
Protocol:
-
Section the brain (e.g., 40 µm coronal sections) using a cryostat or vibratome.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).
-
Incubate sections overnight at 4°C with a primary antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.
-
Wash the sections and incubate with a biotinylated secondary antibody.
-
Use an avidin-biotin complex (ABC) kit and develop with 3,3'-diaminobenzidine (DAB) to visualize the staining.
-
Counterstain with a nuclear stain like cresyl violet.
-
Perform stereological counting of TH-positive neurons in the substantia nigra pars compacta (SNpc).
-
c. Western Blot for LRRK2 Activity and Downstream Targets:
-
Purpose: To measure the levels of total and phosphorylated LRRK2 and Rab10.
-
Protocol:
-
Homogenize brain tissue (e.g., striatum) in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C against:
-
p-LRRK2 (Ser1292)
-
Total LRRK2
-
p-Rab10 (Thr73)
-
Total Rab10
-
Beta-actin (as a loading control)
-
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software.
-
Expected Quantitative Data Summary
The following tables represent hypothetical data based on the expected efficacy of this compound in a LRRK2 G2019S transgenic mouse model.
Table 1: Behavioral Test Outcomes (4-week treatment)
| Group | Rotarod Latency to Fall (s) | Open Field: Total Distance (m) | Cylinder Test: Contralateral Limb Use (%) |
| Wild-Type + Vehicle | 280 ± 15 | 45 ± 5 | 50 ± 3 |
| LRRK2 G2019S + Vehicle | 150 ± 20 | 30 ± 4 | 35 ± 4 |
| LRRK2 G2019S + this compound (10 mg/kg) | 210 ± 18 | 38 ± 5 | 42 ± 3 |
| LRRK2 G2019S + this compound (50 mg/kg) | 250 ± 16 | 42 ± 4 | 48 ± 2 |
Table 2: Immunohistochemical and Biochemical Analysis
| Group | TH+ Neuron Count in SNpc | p-LRRK2 (Ser1292) / Total LRRK2 (relative units) | p-Rab10 (Thr73) / Total Rab10 (relative units) |
| Wild-Type + Vehicle | 8500 ± 300 | 0.5 ± 0.1 | 0.4 ± 0.08 |
| LRRK2 G2019S + Vehicle | 5500 ± 400 | 1.5 ± 0.2 | 1.8 ± 0.3 |
| LRRK2 G2019S + this compound (10 mg/kg) | 6800 ± 350 | 0.8 ± 0.15 | 0.9 ± 0.2 |
| LRRK2 G2019S + this compound (50 mg/kg) | 7900 ± 320 | 0.6 ± 0.1 | 0.5 ± 0.1 |
Conclusion
This compound is a powerful tool for investigating the role of LRRK2 kinase activity in Parkinson's disease models. The protocols provided here offer a comprehensive framework for assessing the in vivo efficacy of this compound, from behavioral outcomes to target engagement and downstream pathway modulation. Rigorous experimental design and careful execution of these protocols will enable researchers to generate robust and reproducible data, contributing to a better understanding of LRRK2-mediated neurodegeneration and the development of novel therapeutic strategies for Parkinson's disease.
References
- 1. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of pLRRK2 (S1292) Following GNE-9605 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of Parkinson's disease. The phosphorylation of LRRK2 at serine 1292 (pLRRK2 S1292) is a key indicator of its kinase activity. GNE-9605 is a potent and selective inhibitor of LRRK2, and monitoring the levels of pLRRK2 (S1292) is essential for evaluating its efficacy.[1] This document provides a detailed protocol for the immunodetection of pLRRK2 (S1292) by Western blot in cell lysates following treatment with this compound.
LRRK2 Signaling Pathway
LRRK2 is a large, multi-domain protein with both kinase and GTPase activity, placing it at a crucial intersection of cellular signaling. Its activity is modulated by various upstream signals and, in turn, influences a range of downstream cellular processes. Pathogenic mutations in LRRK2, often linked to Parkinson's disease, typically result in a gain-of-function that enhances its kinase activity.
Upstream regulators of LRRK2 activity include Rab29, which can recruit LRRK2 to the Golgi apparatus and enhance its kinase function. Downstream, activated LRRK2 phosphorylates a subset of Rab GTPases, such as Rab10, which are key regulators of vesicular trafficking.[2] Dysregulation of this pathway can impact processes such as autophagy, endolysosomal function, and microtubule dynamics, ultimately contributing to neurodegeneration.[2][3][4] LRRK2 has also been shown to interact with and influence other signaling cascades, including MAP kinase pathways.[5][6]
Experimental Protocol: Western Blot for pLRRK2 (S1292)
This protocol outlines the steps for treating cells with this compound and subsequently detecting pLRRK2 (S1292) levels via Western blotting.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | MedChemExpress | HY-101569 |
| Anti-pLRRK2 (S1292) antibody | Abcam | ab203181 |
| Anti-LRRK2 (total) antibody | Abcam | ab133474 |
| Anti-GAPDH antibody | Cell Signaling Technology | #5174 |
| RIPA Lysis Buffer | Thermo Fisher Scientific | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail 2 & 3 | Sigma-Aldrich | P5726 & P0044 |
| BSA | Sigma-Aldrich | A7906 |
| PVDF Membrane | Millipore | IPFL00010 |
| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular Pathways Involved in LRRK2-Linked Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of LRRK2-dependent neurodegeneration: role of enzymatic activity and protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Multifaceted Role of LRRK2 in Parkinson’s Disease [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Interaction of LRRK2 with kinase and GTPase signaling cascades [frontiersin.org]
Application Notes and Protocols for High-Throughput Screening Assay Using GNE-9605
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-9605 is a potent, selective, and orally active inhibitor of Leucine-rich repeat kinase 2 (LRRK2). Mutations in the LRRK2 gene are linked to an increased risk of developing Parkinson's disease, making LRRK2 a key target for therapeutic intervention. This compound functions by inhibiting the autophosphorylation of LRRK2 at Ser1292. These application notes provide detailed protocols for utilizing this compound as a reference compound in high-throughput screening (HTS) assays designed to identify novel LRRK2 inhibitors. The protocols described herein are optimized for robustness and reproducibility in a high-throughput format.
This compound: Key Quantitative Data
A summary of the key in vitro and in vivo pharmacological data for this compound is presented below. This data is essential for establishing appropriate concentrations for use as a positive control in HTS assays and for interpreting screening results.
| Parameter | Value | Species/System | Reference |
| IC50 | 18.7 nM | Biochemical Assay | |
| Cellular IC50 | 19 nM | Cellular Assay | |
| Ki | 2.0 nM | Biochemical Assay | |
| Bioavailability | 90% | Rat | |
| Mechanism of Action | Inhibition of LRRK2 Ser1292 autophosphorylation |
LRRK2 Signaling Pathway
The following diagram illustrates the central role of LRRK2 in cellular signaling pathways implicated in Parkinson's disease. LRRK2 is a complex, multi-domain protein with both kinase and GTPase activity. Its activation can lead to the phosphorylation of various downstream substrates, including Rab GTPases, which are involved in vesicular trafficking. Pathogenic mutations in LRRK2 can enhance its kinase activity, leading to neuronal damage.
Caption: LRRK2 signaling cascade and the inhibitory action of this compound.
High-Throughput Screening (HTS) Experimental Workflow
The general workflow for a high-throughput screen to identify novel LRRK2 inhibitors using this compound as a reference compound is depicted below. This workflow is applicable to various assay formats, including TR-FRET and AlphaScreen.
Caption: General workflow for a LRRK2 high-throughput screening assay.
Experimental Protocols
The following are detailed protocols for two common HTS assay formats for identifying LRRK2 inhibitors. This compound should be used as a positive control to determine the assay window and calculate the Z' factor, a statistical measure of assay quality. A Z' factor between 0.5 and 1.0 is considered excellent for HTS.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the phosphorylation of a substrate by LRRK2. A terbium (Tb)-labeled anti-phospho-substrate antibody serves as the donor fluorophore, and a green fluorescent protein (GFP)-tagged LRRK2 or a fluorescently labeled peptide substrate acts as the acceptor. Phosphorylation brings the donor and acceptor into proximity, resulting in a FRET signal.
Materials:
-
Recombinant human LRRK2 (wild-type or G2019S mutant)
-
LRRKtide peptide substrate with a fluorescent label (e.g., FAM)
-
Tb-labeled anti-phospho-LRRKtide antibody
-
This compound (positive control)
-
Staurosporine (non-selective kinase inhibitor, optional control)
-
ATP
-
Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35
-
Stop/Detection Buffer: Assay Buffer containing EDTA and Tb-labeled antibody
-
384-well low-volume black plates
Protocol:
-
Compound Plating: Prepare serial dilutions of this compound and test compounds in DMSO. Using an acoustic liquid handler, dispense 20-50 nL of each compound solution into the assay plate. For controls, dispense DMSO (negative control) and a high concentration of this compound (e.g., 10 µM) for the positive control.
-
Enzyme and Substrate Addition: Prepare a solution of LRRK2 and fluorescently labeled LRRKtide in Assay Buffer. Dispense 5 µL of this mixture into each well of the assay plate. The final concentration of LRRK2 and LRRKtide should be optimized, but typical starting concentrations are 1-5 nM and 100-200 nM, respectively.
-
Reaction Initiation: Prepare a solution of ATP in Assay Buffer. Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for LRRK2 (typically 10-100 µM).
-
Incubation: Incubate the plate at room temperature for 60-120 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and Detection: Add 10 µL of Stop/Detection Buffer to each well. This will stop the kinase reaction and introduce the Tb-labeled antibody.
-
Final Incubation: Incubate the plate for an additional 60 minutes at room temperature to allow for antibody binding.
-
Plate Reading: Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at ~495 nm (Terbium) and ~520 nm (acceptor).
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Determine the percent inhibition for each compound relative to the DMSO and high-concentration this compound controls. Calculate the Z' factor for the assay plate.
AlphaScreen Assay
This bead-based proximity assay measures the phosphorylation of a biotinylated substrate by LRRK2. A streptavidin-coated donor bead binds the biotinylated substrate, and a protein A-coated acceptor bead binds an anti-phospho-substrate antibody. Upon phosphorylation, the beads are brought into close proximity, generating a chemiluminescent signal.
Materials:
-
Recombinant human LRRK2 (wild-type or G2019S mutant)
-
Biotinylated LRRKtide or moesin substrate
-
Anti-phospho-LRRKtide or anti-phospho-moesin antibody
-
Streptavidin-coated Donor Beads
-
Protein A-coated Acceptor Beads
-
This compound (positive control)
-
ATP
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20
-
Stop Buffer: 500 mM EDTA in Assay Buffer
-
384-well white opaque plates
Protocol:
-
Compound Plating: As described in the TR-FRET protocol, dispense compounds and controls into the assay plate.
-
Enzyme and Substrate Addition: Prepare a solution of LRRK2 and biotinylated substrate in Assay Buffer. Dispense 5 µL of this mixture into each well. Typical final concentrations are 0.5-2 nM for LRRK2 and 50-100 nM for the substrate.
-
Reaction Initiation: Add 5 µL of ATP solution in Assay Buffer to each well to start the reaction.
-
Incubation: Incubate at room temperature for 60 minutes.
-
Detection: Prepare a mixture of the anti-phospho-substrate antibody and the Protein A-coated Acceptor Beads in Assay Buffer. Add 5 µL of this mixture to each well and incubate for 60 minutes at room temperature.
-
Donor Bead Addition: Prepare a suspension of the Streptavidin-coated Donor Beads in Assay Buffer, protecting them from light. Add 5 µL of the donor bead suspension to each well.
-
Final Incubation: Incubate the plate in the dark at room temperature for 60-120 minutes.
-
Plate Reading: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: Determine the percent inhibition for each compound and calculate the Z' factor for the assay.
Data Presentation and Interpretation
The primary output of the HTS assay will be the percent inhibition of LRRK2 activity for each test compound. This compound serves as the benchmark for maximal inhibition. A Z' factor should be calculated for each assay plate to ensure data quality.
Z' Factor Calculation:
Z' = 1 - ( (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control| )
-
Positive Control: High concentration of this compound (e.g., 10 µM)
-
Negative Control: DMSO
An acceptable HTS assay should have a Z' factor ≥ 0.5.
Hit Confirmation and Characterization:
Compounds that exhibit significant inhibition in the primary screen should be subjected to further analysis:
-
Dose-Response Curves: Generate 10-point dose-response curves to determine the IC50 value for each hit compound.
-
Selectivity Profiling: Test hit compounds against a panel of other kinases to assess their selectivity.
-
Mechanism of Action Studies: Conduct further biochemical and cellular assays to confirm the mechanism of inhibition.
By following these detailed protocols and using this compound as a robust reference compound, researchers can effectively screen for and identify novel and potent LRRK2 inhibitors for the potential treatment of Parkinson's disease.
Troubleshooting & Optimization
Troubleshooting GNE-9605 solubility issues in DMSO
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for handling GNE-9605, a potent and selective LRRK2 inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound powder won't fully dissolve in DMSO. What should I do?
A1: this compound has a high solubility in DMSO, but issues can arise. Here are some troubleshooting steps:
-
Use fresh, anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[1][2] Water in the DMSO can significantly reduce the solubility of this compound. Always use newly opened or properly stored anhydrous DMSO.
-
Sonication: Sonicating the solution can help break up any clumps of powder and facilitate dissolution.[3]
-
Gentle Warming: Briefly warming the solution to 37°C can aid in dissolving the compound. However, avoid prolonged heating to prevent potential degradation.
-
Vortexing: Vigorous vortexing can also help to dissolve the powder.
Q2: I've prepared a clear stock solution of this compound in DMSO, but it precipitated after a few freeze-thaw cycles. How can I prevent this?
A2: To prevent precipitation from repeated freeze-thaw cycles, it is highly recommended to aliquot your stock solution into smaller, single-use volumes after preparation.[2][3] This ensures that the main stock remains frozen and undisturbed. Store the aliquots at -20°C or -80°C for long-term stability.[1]
Q3: My this compound solution in DMSO is clear, but when I dilute it into my aqueous cell culture medium, a precipitate forms. What is happening and how can I fix it?
A3: This is a common issue known as "crashing out" and occurs because this compound is poorly soluble in aqueous solutions.[3] Here are some strategies to mitigate this:
-
Lower the final DMSO concentration: While preparing your working solution, ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to minimize solvent-induced toxicity and improve compound solubility in the aqueous environment.
-
Use a pre-dilution step: Instead of directly adding the concentrated DMSO stock to your final volume of media, first, dilute the stock solution in a smaller volume of media and then add this intermediate dilution to the final volume.
-
Increase the volume of the final solution: By diluting into a larger volume of media, you lower the final concentration of this compound, which may keep it in solution.
-
Consider co-solvents (for in vivo studies): For animal studies, formulations with co-solvents like PEG300 and Tween-80 are often used to improve solubility and bioavailability.[1][2]
Q4: How should I store the this compound powder and its stock solutions?
A4: Proper storage is crucial for maintaining the stability and activity of this compound.
-
Powder: Store the solid compound at -20°C for long-term storage (up to 3 years).[1][3]
-
Stock Solutions in DMSO: Aliquot and store at -80°C for up to 2 years or -20°C for up to 1 year.[1]
This compound Properties and Solubility Data
| Property | Value | Source |
| Molecular Weight | 449.83 g/mol | [2][3] |
| Formula | C₁₇H₂₀ClF₄N₇O | [2][3] |
| Appearance | White to off-white solid | |
| Solubility in DMSO | ≥ 22.5 mg/mL (≥ 50 mM) | [4] |
| 82 mg/mL (182.29 mM) | [3] | |
| 89 mg/mL (197.85 mM) | [2] | |
| 100 mg/mL (222.31 mM) | ||
| Solubility in Ethanol | 10 mg/mL (22.23 mM) | [3] |
| 12 mg/mL | [2] | |
| Solubility in Water | Insoluble | [2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation of moisture onto the compound.
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.498 mg of this compound.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the tube. For 4.498 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C for a short period can also be applied if necessary.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store the aliquots at -80°C.
Protocol 2: Preparation of Working Solutions for Cellular Assays
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of this compound in cell culture medium. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in pre-warmed cell culture medium. It is crucial to add the DMSO stock to the medium and mix immediately to prevent precipitation.
-
Final Dilution: Add the desired volume of the intermediate or stock solution to your cell culture plates containing cells and medium to achieve the final desired concentration. Ensure the final DMSO concentration does not exceed a level that is toxic to your cells (typically <0.5%).
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to control wells.
Visualizations
Caption: LRRK2 Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for this compound Solubility Issues.
Caption: Experimental Workflow for a Cell-Based Assay with this compound.
References
Potential off-target effects of GNE-9605 in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of GNE-9605, a potent and selective LRRK2 inhibitor. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
This compound is reported to be a highly selective LRRK2 inhibitor. In a screening against 178 different kinases, it was found to inhibit only one kinase by more than 50%, demonstrating its high specificity for LRRK2.[1] Additionally, this compound has been shown not to be a Cytochrome P450 (CYP) isoform inhibitor, suggesting a lower potential for drug-drug interactions mediated by these enzymes.[1]
Q2: Are there any known off-target effects of this compound?
Q3: What are the potential on-target adverse effects of LRRK2 inhibition with compounds like this compound?
Studies with other potent LRRK2 inhibitors, such as GNE-7915, have revealed on-target effects in non-human primates, particularly in the lungs and kidneys. These include hypertrophy of type II pneumocytes and the accumulation of intra-alveolar macrophages in the lungs.[2] These effects are thought to be a consequence of LRRK2 inhibition in these tissues and should be considered in the experimental design and data interpretation when using this compound, especially in long-term in vivo studies.
Q4: Has this compound undergone preclinical toxicology and genotoxicity testing?
Yes, this compound was selected for preclinical and genotoxicity testing.[1] However, the specific results of these IND-enabling studies are not publicly available. Such studies typically assess the safety profile of a compound, including its potential for genetic damage and general toxicity, before it can be tested in humans.[3][4][5][6]
Troubleshooting Guides
Unexpected Cellular Toxicity or Reduced Viability
Issue: Observation of significant cytotoxicity or a decrease in cell viability after treatment with this compound, even at concentrations expected to be selective for LRRK2.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High this compound Concentration | Titrate this compound to determine the optimal concentration that inhibits LRRK2 activity without causing significant cell death. Start with a wide range of concentrations around the reported IC50 (19 nM in cellular assays).[7][8] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level of your cell line (typically <0.1%). Run a vehicle-only control to assess solvent toxicity. |
| On-Target LRRK2-Mediated Toxicity | In some cell types, prolonged or potent inhibition of LRRK2 might interfere with essential cellular processes, leading to toxicity.[9] Consider using a shorter treatment duration or a lower concentration of this compound. |
| Cell Line Sensitivity | Different cell lines may have varying sensitivities to LRRK2 inhibition. If possible, test this compound in a LRRK2 knockout or knockdown version of your cell line to confirm that the observed toxicity is LRRK2-dependent. |
| Assay Interference | Some viability assays can be affected by the chemical properties of the compound. For example, compounds that interfere with cellular metabolism can affect the readout of MTT or resazurin-based assays.[4][10] Consider using an alternative viability assay that measures a different cellular parameter, such as ATP levels (e.g., CellTiter-Glo) or membrane integrity (e.g., LDH release or trypan blue exclusion). |
Inconsistent or No Inhibition of LRRK2 Phosphorylation
Issue: Western blot analysis shows inconsistent or no reduction in phospho-LRRK2 (e.g., pS1292) levels after this compound treatment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration or Treatment Time | Optimize the concentration and duration of this compound treatment. Perform a time-course and dose-response experiment to determine the optimal conditions for observing LRRK2 dephosphorylation in your specific cell model. |
| Poor Antibody Quality | Use a well-validated antibody specific for the phosphorylated LRRK2 site of interest (e.g., pS1292). Check the antibody datasheet for recommended applications and dilutions.[11][12][13] Include positive and negative controls, such as lysates from cells overexpressing wild-type or kinase-dead LRRK2. |
| Low Endogenous LRRK2 Expression | The levels of endogenous LRRK2 can be low in some cell lines, making the detection of its phosphorylated form challenging.[11] Consider using a cell line that overexpresses LRRK2 or enriching for LRRK2 via immunoprecipitation before Western blotting. |
| Sample Preparation Issues | Ensure that phosphatase inhibitors are included in your lysis buffer to preserve the phosphorylation status of LRRK2. Process samples quickly and keep them on ice to minimize enzymatic activity.[14] |
| Western Blot Transfer Issues | LRRK2 is a large protein (~286 kDa), and its transfer to the membrane can be inefficient.[15] Use a lower percentage acrylamide gel (e.g., 6-8%) for better resolution of high molecular weight proteins. Consider using a wet transfer system and optimizing the transfer time and voltage. Confirm successful transfer with Ponceau S staining.[15] |
Quantitative Data Summary
Table 1: this compound Potency and Selectivity
| Parameter | Value | Reference |
| LRRK2 IC50 (Biochemical) | 18.7 nM | [7] |
| LRRK2 IC50 (Cellular) | 19 nM | [8] |
| LRRK2 Ki | 2.0 nM | [8] |
| Kinase Selectivity | Inhibited 1 of 178 kinases >50% | [1] |
| CYP Isoform Inhibition | Not a CYP isoform inhibitor | [1] |
Experimental Protocols
Western Blot for Phospho-LRRK2 (pS1292) Inhibition
-
Cell Lysis:
-
After treatment with this compound or vehicle, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Sample Preparation:
-
Mix 20-40 µg of protein with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto a 6-8% polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane. A wet transfer at 100V for 90-120 minutes at 4°C is recommended for a large protein like LRRK2.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-LRRK2 (Ser1292) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip and re-probe the membrane for total LRRK2 and a loading control (e.g., GAPDH or β-actin).
-
Cell Viability Assessment using MTT Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals are formed.
-
-
Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Caption: this compound inhibits LRRK2 autophosphorylation, affecting downstream cellular processes.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity with this compound.
Caption: A decision tree for troubleshooting inconsistent pLRRK2 Western blot results.
References
- 1. Western Blot Protocol - Updated for Lrrk2, Nitrotyrosine, etc. [protocols.io]
- 2. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. allucent.com [allucent.com]
- 4. adgyllifesciences.com [adgyllifesciences.com]
- 5. IND-enabling studies - IITRI [iitri.org]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 11. Detection of endogenous S1292 LRRK2 autophosphorylation in mouse tissue as a readout for kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. LRRK2 inhibition potentiates PARP inhibitor cytotoxicity through inhibiting homologous recombination‐mediated DNA double strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western blotting for LRRK2 signalling in macrophages [protocols.io]
- 15. researchgate.net [researchgate.net]
GNE-9605 Technical Support Center: Optimizing Concentration for Cell Culture
Welcome to the GNE-9605 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Understanding this compound
This compound is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key enzyme implicated in the pathogenesis of Parkinson's disease.[1] Its mechanism of action involves the inhibition of LRRK2 autophosphorylation at the Ser1292 residue, thereby blocking its kinase activity.[1]
Key Compound Specifications
| Parameter | Value | Reference |
| Target | Leucine-Rich Repeat Kinase 2 (LRRK2) | [1] |
| Mechanism of Action | Inhibition of LRRK2 autophosphorylation at Ser1292 | [1] |
| Biochemical IC₅₀ | ~2 nM (Kᵢ) | [1] |
| Cellular IC₅₀ | ~19 nM | [1] |
| Molecular Weight | 449.8 g/mol | |
| Solubility | Soluble in DMSO |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the this compound stock solution is critical for obtaining reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Equilibrate the this compound vial to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.498 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
Dose-Response Study in SH-SY5Y Cells
This protocol outlines a typical dose-response experiment to determine the optimal concentration of this compound in the human neuroblastoma cell line SH-SY5Y.
Materials:
-
SH-SY5Y cells
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding:
-
One day before treatment, seed SH-SY5Y cells into a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of the this compound stock solution in complete growth medium to achieve the desired final concentrations. A typical starting range for a dose-response curve could be from 1 nM to 10 µM.
-
Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control (medium with DMSO).
-
-
Incubation:
-
Incubate the cells with the compound for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Endpoint Analysis (Cell Viability):
-
At the end of the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions.
-
For an MTT assay, for example, add 10 µL of MTT solution to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and read the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC₅₀ value.
-
Western Blot Analysis of LRRK2 Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on LRRK2 activity by measuring the phosphorylation of LRRK2 at Ser1292.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pLRRK2 (Ser1292) and anti-total LRRK2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pLRRK2 (Ser1292) overnight at 4°C.
-
The next day, wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total LRRK2 to normalize for protein loading.
-
Quantify the band intensities to determine the ratio of pLRRK2 to total LRRK2.
-
Visualizations
References
GNE-9605 Technical Support Center: Optimizing Neuronal Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing GNE-9605, a potent and selective LRRK2 inhibitor, in neuronal cultures. The following troubleshooting guides and FAQs are designed to help minimize potential toxicity and ensure robust, reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended working concentration for this compound in neuronal cultures?
A1: The effective concentration of this compound is cell-type and assay-dependent. However, a good starting point is its cellular IC50 value, which is approximately 19 nM.[1] We recommend performing a dose-response curve (e.g., 1 nM to 1 µM) to determine the optimal, non-toxic concentration for your specific neuronal culture system and experimental endpoint.
Q2: I am observing signs of cytotoxicity (e.g., cell detachment, pyknotic nuclei) in my neuronal cultures after this compound treatment. What could be the cause?
A2: While this compound is highly selective, toxicity at higher concentrations or with prolonged exposure cannot be entirely ruled out. Consider the following:
-
Concentration: Are you using a concentration significantly higher than the IC50? High concentrations of any compound can lead to off-target effects and cytotoxicity.
-
Solvent Toxicity: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in your culture medium is minimal (ideally ≤ 0.1%) and that you run a vehicle control (medium with the same concentration of DMSO) to rule out solvent-induced toxicity.
-
Culture Health: Sub-optimal health of neuronal cultures prior to treatment can increase their sensitivity to any experimental manipulation. Ensure your cultures are healthy and mature before adding this compound.
-
Duration of Treatment: Long-term exposure (several days to weeks) may have effects not seen in short-term treatments. If long-term treatment is necessary, consider intermittent dosing or lowering the concentration.
Q3: How can I proactively minimize the risk of this compound toxicity in my experiments?
A3: To minimize the risk of toxicity, we recommend the following experimental workflow:
Caption: Workflow for Minimizing this compound Toxicity.
Q4: Are there known off-target effects of this compound that could manifest as neurotoxicity?
A4: this compound is a highly selective LRRK2 inhibitor. However, like all small molecules, the potential for off-target effects exists, particularly at concentrations significantly above the IC50 for LRRK2. While specific neurotoxic off-target effects have not been documented for this compound, it is good practice to use the lowest effective concentration to minimize this risk.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced cell viability in this compound treated and vehicle control cultures | DMSO toxicity | Decrease final DMSO concentration to <0.1%. Use a new, anhydrous stock of DMSO. |
| Neurite blebbing or retraction after treatment | High concentration of this compound or cellular stress | Perform a dose-response experiment to find the minimal effective concentration. Assess culture health prior to treatment. |
| Inconsistent results between experiments | Variability in culture health or this compound preparation | Standardize neuronal plating density and maturation time. Prepare fresh dilutions of this compound from a stable stock for each experiment. |
| No effect of this compound on LRRK2 activity | Incorrect this compound concentration or degraded compound | Verify the concentration of your stock solution. Use a fresh aliquot of this compound. Confirm LRRK2 expression in your cell model. |
Experimental Protocols
Protocol 1: Dose-Response and Viability Assessment of this compound in Primary Neuronal Cultures
Objective: To determine the optimal, non-toxic concentration of this compound.
Materials:
-
Primary neuronal cultures (e.g., cortical or dopaminergic neurons)
-
This compound (stock solution in DMSO)
-
Neuronal culture medium
-
DMSO (cell culture grade)
-
MTT or LDH assay kit
-
96-well plates
Procedure:
-
Plate primary neurons in a 96-well plate at a suitable density.
-
Culture neurons for at least 7 days to allow for maturation.
-
Prepare serial dilutions of this compound in culture medium. A suggested range is 1 nM, 10 nM, 50 nM, 100 nM, 500 nM, and 1 µM.
-
Prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.
-
Carefully replace half of the medium in each well with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assess cell viability using an MTT or LDH assay according to the manufacturer's instructions.
-
Analyze the data to determine the concentration range that effectively inhibits LRRK2 without significantly reducing cell viability.
Protocol 2: Immunocytochemistry for Neuronal Morphology
Objective: To assess changes in neuronal morphology after this compound treatment.
Materials:
-
Neuronal cultures on coverslips
-
This compound
-
Paraformaldehyde (PFA), 4% in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-MAP2, anti-beta-III-tubulin)
-
Fluorescently labeled secondary antibodies
-
DAPI
-
Microscope
Procedure:
-
Treat neuronal cultures with the determined optimal concentration of this compound and a vehicle control.
-
After the treatment period, fix the cells with 4% PFA for 15 minutes.
-
Wash three times with PBS.
-
Permeabilize the cells for 10 minutes.
-
Wash three times with PBS.
-
Block for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with secondary antibodies and DAPI for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount coverslips on slides and image using a fluorescence microscope.
-
Analyze images for changes in neurite length, branching, and overall morphology.
Data Presentation
Table 1: this compound Potency
| Parameter | Value | Reference |
| Biochemical IC50 | 18.7 nM | [1] |
| Cellular IC50 | 19 nM | [1] |
| Biochemical Ki | 2 nM | [1] |
Table 2: Sample Data for this compound Viability Assay (Hypothetical)
| Concentration | Cell Viability (% of Vehicle) | Standard Deviation |
| 1 nM | 101.2% | 4.5% |
| 10 nM | 99.8% | 5.1% |
| 50 nM | 98.5% | 4.8% |
| 100 nM | 97.2% | 5.5% |
| 500 nM | 90.1% | 6.2% |
| 1 µM | 85.4% | 7.1% |
Signaling Pathway and Logical Relationships
Caption: this compound Mechanism of Action.
References
Improving the signal-to-noise ratio in GNE-9605 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their GNE-9605 assays and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and orally active inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1] Its mechanism of action involves the inhibition of LRRK2's kinase activity, specifically by blocking the autophosphorylation of Ser1292.[1] LRRK2 is a key target in Parkinson's disease research, and this compound serves as a valuable tool for studying its function and for therapeutic development.
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound is typically supplied as a solid. For long-term storage, it is recommended to store the solid compound at -20°C.[2] Stock solutions are usually prepared in dimethyl sulfoxide (DMSO).[2][3] For aqueous buffers, it's important to consider the final DMSO concentration to avoid precipitation, as this compound has low aqueous solubility.[3]
Q3: What are the common assay formats used to measure the activity of this compound?
A3: The activity of this compound as a LRRK2 inhibitor is commonly measured using various in vitro kinase assays. These include:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays: such as LanthaScreen™, which measure the phosphorylation of a substrate by LRRK2.[4][5][6]
-
Luminescence-based assays: such as ADP-Glo™, which quantify the amount of ADP produced during the kinase reaction.[7][8][9][10]
-
Radioactive assays: which use ³²P-labeled ATP to measure the incorporation of phosphate into a substrate.[11]
Q4: What are the typical biochemical and cellular potencies of this compound?
A4: this compound is a highly potent LRRK2 inhibitor with reported IC50 and Ki values in the low nanomolar range in biochemical assays.[12] Cellular assays also demonstrate potent inhibition of LRRK2 activity.[12]
| Parameter | Value | Reference |
| Biochemical IC50 | 18.7 nM | [1][3] |
| Biochemical Ki | 2.0 nM | [12] |
| Cellular IC50 | 19 nM | [12] |
Troubleshooting Guides
A low signal-to-noise ratio in your this compound assay can be caused by a variety of factors. The following troubleshooting guides provide specific issues, potential causes, and recommended solutions for common assay platforms.
General Troubleshooting for LRRK2 Kinase Assays
This table addresses common issues applicable to most LRRK2 kinase assay formats when using this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Reagent Contamination: ATP contamination in ADP detection reagents, or contaminated buffers. | 1. Use high-purity reagents. Prepare fresh buffers for each experiment. |
| 2. Non-specific Binding: Non-specific binding of antibodies or other detection reagents to the plate or other components. | 2. Include a blocking agent (e.g., BSA) in the assay buffer. Optimize washing steps if applicable. | |
| 3. Compound Interference: this compound or other compounds in the screen may be autofluorescent or interfere with the detection chemistry. | 3. Run a control plate with compounds but without the kinase to identify interfering compounds. | |
| Low Signal Window | 1. Sub-optimal Enzyme Concentration: Too little or too much LRRK2 can lead to a narrow dynamic range. | 1. Perform an enzyme titration to determine the optimal concentration that gives a robust signal without saturating the system. |
| 2. Incorrect ATP Concentration: ATP concentration can significantly affect inhibitor potency and assay window. | 2. Determine the Km of ATP for LRRK2 in your assay system and use an ATP concentration at or near the Km. | |
| 3. Inactive Enzyme: Improper storage or handling of the LRRK2 enzyme. | 3. Ensure the enzyme is stored correctly and handled on ice. Use a fresh aliquot of the enzyme. | |
| High Well-to-Well Variability | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes. | 1. Use calibrated pipettes and proper pipetting techniques. Prepare master mixes to reduce the number of individual additions. |
| 2. Incomplete Mixing: Reagents not being mixed thoroughly in the wells. | 2. Gently mix the plate after each reagent addition. | |
| 3. Edge Effects: Evaporation from the outer wells of the plate. | 3. Use a plate sealer and/or do not use the outer wells for critical data points. |
Specific Troubleshooting for TR-FRET (LanthaScreen™) Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low TR-FRET Ratio | 1. Incorrect Instrument Settings: Wrong excitation or emission wavelengths, or incorrect delay and integration times. | 1. Consult the instrument manual and the assay protocol for the correct settings for terbium-based TR-FRET. |
| 2. Sub-optimal Tracer Concentration: Too little or too much tracer can lead to a poor signal. | 2. Perform a tracer titration to determine the optimal concentration. | |
| 3. Antibody Aggregation: Aggregated antibody can lead to a decreased signal. | 3. Centrifuge the antibody solution before use to remove any aggregates. | |
| High Background Fluorescence | 1. Autofluorescent Compounds: this compound or other test compounds may fluoresce at the emission wavelength of the acceptor. | 1. Screen compounds in the absence of the donor to identify autofluorescent compounds. |
| 2. Plasticware Fluorescence: Some microplates can have high background fluorescence. | 2. Use low-fluorescence, black microplates recommended for TR-FRET assays. |
Specific Troubleshooting for Luminescence (ADP-Glo™) Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Luminescence Background | 1. ATP Contamination in Reagents: The ADP-Glo™ detection reagent is sensitive to ATP contamination. | 1. Use high-purity ATP for the kinase reaction and ensure no cross-contamination. |
| 2. Contaminated Assay Plates: Residual ATP from previous experiments. | 2. Use new, clean assay plates for each experiment. | |
| 3. Luciferase Inhibitors: Some compounds can directly inhibit the luciferase enzyme. | 3. Run a counterscreen to identify compounds that inhibit the luciferase reaction. | |
| Low Luminescence Signal | 1. Inefficient ADP Conversion: The kinase reaction may not have proceeded long enough or at an optimal temperature. | 1. Optimize the kinase reaction time and temperature. |
| 2. Degraded Luciferase: Improper storage of the ADP-Glo™ reagents. | 2. Store reagents as recommended by the manufacturer and use them within their expiration date. |
Experimental Protocols
LRRK2 LanthaScreen™ TR-FRET Kinase Assay
This protocol is a general guideline for a LanthaScreen™ TR-FRET assay to determine the IC50 of this compound.
Materials:
-
LRRK2 enzyme
-
Fluorescently labeled substrate (e.g., a GFP-tagged substrate)
-
Terbium-labeled anti-phospho-substrate antibody
-
This compound
-
Assay buffer
-
ATP
-
Stop solution (e.g., EDTA)
-
384-well, low-volume, black microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted this compound or DMSO (for control) to the assay plate.
-
Add 5 µL of a solution containing LRRK2 enzyme and the fluorescently labeled substrate in assay buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in assay buffer.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding 10 µL of stop solution containing the terbium-labeled antibody.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 495 nm and 520 nm for Terbium).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) for each well. Plot the ratio against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4][6]
LRRK2 ADP-Glo™ Luminescence Kinase Assay
This protocol provides a general procedure for an ADP-Glo™ assay to measure the inhibitory effect of this compound on LRRK2 activity.
Materials:
-
LRRK2 enzyme
-
LRRK2 substrate (e.g., LRRKtide)
-
This compound
-
Assay buffer
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well, solid white microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer.
-
Kinase Reaction:
-
Add 1 µL of diluted this compound or DMSO to the assay plate.
-
Add 2 µL of LRRK2 enzyme in assay buffer.
-
Add 2 µL of a mixture of substrate and ATP in assay buffer to initiate the reaction.
-
Incubate at room temperature for the optimized reaction time (e.g., 120 minutes).[7]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the log of the this compound concentration and fit the data to determine the IC50 value.[7][8]
Visualizations
LRRK2 Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | LRRK2 | TargetMol [targetmol.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. promega.de [promega.de]
- 8. AID 1963658 - LRRK2 Wild-Type ADP-Glo Protocol from US Patent US11958865: "Leucine-rich repeat kinase 2 (LRRK2) inhibitors" - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. LRRK2 Kinase Enzyme System [promega.jp]
- 10. ulab360.com [ulab360.com]
- 11. Comprehensive characterization and optimization of anti-LRRK2 (leucine-rich repeat kinase 2) monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
Validation & Comparative
A Head-to-Head Comparison of LRRK2 Inhibitors GNE-9605 and GNE-7915 for In Vivo Parkinson's Disease Research
For researchers and drug development professionals investigating therapeutic strategies for Parkinson's disease, the selection of appropriate in vivo tool compounds is critical. This guide provides a detailed comparison of two widely used Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, GNE-9605 and GNE-7915, to inform the selection process for preclinical studies.
Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease, making LRRK2 kinase activity a prime therapeutic target. Both this compound and GNE-7915 are potent, selective, and brain-penetrant LRRK2 inhibitors that have been instrumental in advancing our understanding of LRRK2 biology and its role in neurodegeneration. This comparison guide synthesizes available data on their performance, experimental protocols, and safety profiles to aid researchers in choosing the optimal compound for their in vivo studies.
Data Presentation: Quantitative Comparison of this compound and GNE-7915
The following tables summarize the key quantitative data for this compound and GNE-7915 based on available preclinical studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | GNE-7915 | Reference(s) |
| LRRK2 Biochemical IC50 | 18.7 nM | 9 nM | [1][2] |
| LRRK2 Biochemical Ki | 2.0 nM | 1 nM | [2][3] |
| Cellular IC50 (pLRRK2) | 19 nM | ~9 nM | [2][3] |
| Kinase Selectivity | Highly selective against 178 kinases | Highly selective against 187 kinases; TTK inhibited >50% at 100 nM | [2] |
Table 2: In Vivo Pharmacokinetics in Rodents
| Parameter | This compound (Rat) | GNE-7915 (Rat) | Reference(s) |
| Dose | 1 mg/kg, p.o. | Not specified | [3] |
| Oral Bioavailability (F%) | 90% | Good oral exposure | [3] |
| Total Plasma Clearance | 26 mL/min/kg | Low clearance | [3] |
| Brain Penetration | Excellent | Excellent | [2] |
Table 3: In Vivo Pharmacodynamics in BAC Transgenic Mice
| Parameter | This compound | GNE-7915 | Reference(s) |
| Animal Model | BAC transgenic mice expressing human LRRK2 (G2019S) | BAC transgenic mice expressing human LRRK2 (G2019S) | [1][2] |
| Dose | 10 and 50 mg/kg, i.p. | 50 mg/kg, i.p. or p.o. | [1][2] |
| Primary Endpoint | Inhibition of LRRK2 Ser1292 autophosphorylation | Knockdown of pLRRK2 | [1][2] |
| Effect | Dose-dependent inhibition of LRRK2 autophosphorylation | Concentration-dependent knockdown of pLRRK2 in the brain | [1][2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental design, the following diagrams are provided in the DOT language for Graphviz.
Caption: LRRK2 signaling pathway in Parkinson's disease and points of inhibition.
Caption: General experimental workflow for in vivo studies of LRRK2 inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and data interpretation.
In Vivo LRRK2 Inhibition in BAC Transgenic Mice
Objective: To assess the in vivo potency of LRRK2 inhibitors by measuring the inhibition of LRRK2 autophosphorylation in the brain.
Animal Model: Bacterial Artificial Chromosome (BAC) transgenic mice expressing the human LRRK2 G2019S mutation are commonly used. These mice exhibit increased LRRK2 kinase activity.[1][2] FVB/N is a common background strain for these transgenic models.[1]
Compound Administration:
-
This compound: Administered via intraperitoneal (i.p.) injection at doses of 10 and 50 mg/kg.[1] For pharmacokinetic studies, oral (p.o.) administration at 1 mg/kg has been used in rats.[3]
-
GNE-7915: Administered via i.p. or p.o. routes at a dose of 50 mg/kg.[2]
Tissue Collection and Processing:
-
Mice are euthanized at specified time points after compound administration.
-
Brains are rapidly excised and dissected on ice.
-
Brain tissue is snap-frozen in liquid nitrogen and stored at -80°C until analysis.
-
For protein analysis, brain tissue is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
Western Blot Analysis for Phospho-LRRK2 (pS1292):
-
Equal amounts of protein lysate (typically 20-40 µg) are separated by SDS-PAGE on a Tris-Glycine gel.
-
Proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody specific for phospho-LRRK2 (Ser1292) overnight at 4°C.
-
Following washes in TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
The membrane is then stripped and re-probed for total LRRK2 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
In Vivo Neuroprotection and Behavioral Assessment
While direct comparative neuroprotection studies between this compound and GNE-7915 are limited, long-term treatment with GNE-7915 in LRRK2 mutant mice has been shown to reduce striatal α-synuclein oligomers and cortical pSer129-α-synuclein levels without causing observable toxicity to nigrostriatal dopaminergic neurons.[4]
Motor Function Assessment: In LRRK2 transgenic mouse models, motor function can be assessed using a battery of behavioral tests, including:
-
Open Field Test: To measure general locomotor activity and exploratory behavior.
-
Rotarod Test: To assess motor coordination and balance.
-
Pole Test: To evaluate bradykinesia and motor coordination.
In Vivo Safety and Toxicology
A critical consideration for in vivo studies is the potential for off-target effects and toxicity.
GNE-7915:
-
Pulmonary Effects: Studies in non-human primates (cynomolgus and rhesus monkeys) have shown that administration of GNE-7915 can lead to the hypertrophy of type II pneumocytes in the lungs, with an accumulation of lamellar bodies.[5][6][7][8] This is considered an on-target effect of LRRK2 inhibition.
-
Reversibility: Importantly, these pulmonary changes were found to be reversible after a drug withdrawal period and were not associated with measurable deficits in pulmonary function.[6][8]
-
Rodent Studies: Notably, these lung abnormalities were not observed in rodent studies with GNE-7915.[2]
This compound:
-
Specific toxicology studies for this compound in non-human primates are not as extensively published as those for GNE-7915. However, given that the pulmonary effects are considered an on-target LRRK2-related phenomenon, it is plausible that similar effects could be observed with other potent LRRK2 inhibitors.
Conclusion and Recommendations
Both this compound and GNE-7915 are highly valuable research tools for investigating the role of LRRK2 in Parkinson's disease.
-
Potency and Selectivity: Both compounds exhibit excellent potency and selectivity for LRRK2. GNE-7915 has a slightly lower reported IC50 value, suggesting higher biochemical potency.
-
Pharmacokinetics: this compound has demonstrated excellent oral bioavailability (90%) in rats, a key advantage for chronic in vivo studies.[3] GNE-7915 also has good oral exposure.
-
In Vivo Efficacy: Both inhibitors have been shown to effectively engage their target in the brain of transgenic mouse models, as evidenced by the reduction in LRRK2 autophosphorylation.[1][2] Long-term studies with GNE-7915 suggest a potential for disease-modifying effects by reducing α-synuclein pathology.[4]
-
Safety: The on-target pulmonary effects observed with GNE-7915 in non-human primates highlight the importance of careful toxicological assessment in higher species for any LRRK2 inhibitor intended for clinical development. The reversibility of these effects is a positive finding.
Recommendation:
For researchers conducting proof-of-concept in vivo studies in rodents, both this compound and GNE-7915 are excellent choices. The high oral bioavailability of This compound may offer an advantage for ease of administration in long-term studies. For studies in higher species, the well-characterized, albeit reversible, pulmonary safety profile of GNE-7915 provides a known benchmark for comparison.
Ultimately, the choice between this compound and GNE-7915 will depend on the specific aims of the study, the animal model being used, and the desired balance of potency, pharmacokinetic properties, and known safety profile. This guide provides the necessary data and experimental context to make an informed decision for advancing Parkinson's disease research.
References
- 1. 009609 - G/S LRRK2 Strain Details [jax.org]
- 2. dovepress.com [dovepress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Western Blot Protocol - Updated for Lrrk2, Nitrotyrosine, etc. [protocols.io]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. michaeljfox.org [michaeljfox.org]
A Comparative Guide to LRRK2 Inhibitor Efficacy in iPSC-Derived Neurons
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of GNE-9605 and other key Leucine-rich repeat kinase 2 (LRRK2) inhibitors in induced pluripotent stem cell (iPSC)-derived neurons. This document is intended to assist researchers in selecting the appropriate tools for studying Parkinson's disease (PD) and other neurodegenerative disorders where LRRK2 activity is implicated. The data presented here is collated from multiple studies to provide a comprehensive overview.
Introduction to LRRK2 and its Role in Neurodegeneration
Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease. The G2019S mutation, in particular, leads to increased LRRK2 kinase activity, which is believed to contribute to neuronal dysfunction and death. Key pathological consequences of LRRK2 hyperactivity include disruption of lysosomal and autophagic processes, altered mitochondrial function, and the accumulation of alpha-synuclein. iPSC-derived neurons from PD patients with LRRK2 mutations provide a powerful in vitro model to study these disease mechanisms and to test the efficacy of therapeutic candidates.
This compound is a potent and selective LRRK2 inhibitor. This guide compares its efficacy, alongside other widely used LRRK2 inhibitors such as GNE-7915, MLi-2, and PF-06447475, in rescuing disease-relevant phenotypes in iPSC-derived neurons.
Comparative Efficacy of LRRK2 Inhibitors
The following tables summarize the quantitative data on the efficacy of various LRRK2 inhibitors in iPSC-derived neuronal models of Parkinson's disease. Data has been compiled from multiple sources and direct head-to-head comparisons in a single study are limited.
| Compound | Target | Known IC50 (in vitro) | Reported Efficacy in iPSC-Derived Neurons | References |
| This compound | LRRK2 | 18.7 nM | Data in iPSC-derived neurons is not directly available. Efficacy is inferred from its close analog, GNE-7915. | (--INVALID-LINK--) |
| GNE-7915 | LRRK2 | 11 nM (cellular) | Reduces alpha-synuclein oligomer accumulation in mouse models, suggesting potential for similar effects in iPSC-derived neurons. | [1](--INVALID-LINK--) |
| MLi-2 | LRRK2 | 1 nM (cellular) | Normalizes lysosomal dysfunction in iPSC-derived neurons from GBA1-mutation carriers. Restores lysosomal morphology and function. | (2--INVALID-LINK-- |
| PF-06447475 | LRRK2 | ~3 nM (cellular) | Protects against rotenone-induced cell death and reduces oxidative stress in human nerve-like differentiated cells. | [3](4--INVALID-LINK-- |
| Phenotypic Assay | GNE-7915 (as analog for this compound) | MLi-2 | PF-06447475 | General LRRK2 Inhibitors |
| Neurite Outgrowth | Expected to rescue reduced neurite length observed in LRRK2 mutant neurons. | Not explicitly reported in iPSC neurons. | Not explicitly reported in iPSC neurons. | LRRK2 inhibitors (CZC-25146, HG-10-102-01) can rescue decreased neurite outgrowth in LRRK2 G2019S iPSC-derived dopaminergic neurons.[5](6--INVALID-LINK-- |
| α-Synuclein Levels | Reduces alpha-synuclein oligomers in vivo. | Can partially reduce the accumulation of alpha-synuclein in LRRK2 and GBA1 mutant neurons. | Not explicitly reported. | LRRK2 inhibitors reduce alpha-synuclein accumulation in iPSC-derived neurons with the G2019S mutation.[7](--INVALID-LINK--) |
| Lysosomal Function | Not explicitly reported. | Normalizes lysosomal number and pH in GBA1-heterozygous iPSC-derived neurons.(--INVALID-LINK--) | Increases lysosome number and degradative capacity in G2019S-LRRK2 cells.[8](--INVALID-LINK--) | LRRK2 inhibition restores GCase activity in neurons with LRRK2 or GBA1 mutations.[9](--INVALID-LINK--) |
| Oxidative Stress | Not explicitly reported. | Not explicitly reported. | Protects against rotenone-induced reactive oxygen species (ROS) production.[3](--INVALID-LINK--) | LRRK2 G2019S mutant iPSC-derived dopaminergic neurons show increased susceptibility to oxidative stress.(--INVALID-LINK--) |
Experimental Protocols
Differentiation of iPSCs into Dopaminergic Neurons
A common method for generating midbrain dopaminergic (mDA) neurons from iPSCs involves a floor plate-based differentiation protocol.
Materials:
-
iPSC lines (patient-derived with LRRK2 mutation and isogenic control)
-
mTeSR™1 or similar feeder-free maintenance medium
-
Matrigel
-
DMEM/F12, Neurobasal medium, B27 supplement, N2 supplement
-
Small molecules: LDN193189, SB431542, CHIR99021, Purmorphamine
-
Growth factors: SHH, FGF8, BDNF, GDNF, Ascorbic Acid, db-cAMP
Procedure:
-
Neural Induction: Plate iPSCs on Matrigel-coated plates. When confluent, switch to a neural induction medium containing DMEM/F12, N2 supplement, LDN193189, and SB431542 for 5-7 days.
-
Midbrain Patterning: Culture the neural progenitor cells in Neurobasal medium with B27 and N2 supplements, CHIR99021, and Purmorphamine for 5-7 days.
-
Dopaminergic Neuron Differentiation: Dissociate the patterned progenitors and plate them on poly-L-ornithine/laminin/fibronectin-coated plates. Culture in a differentiation medium containing Neurobasal, B27, BDNF, GDNF, Ascorbic Acid, and db-cAMP for at least 21 days for maturation.
LRRK2 Inhibitor Treatment and Analysis of LRRK2 Activity
Procedure:
-
Prepare stock solutions of LRRK2 inhibitors (this compound, MLi-2, PF-06447475) in DMSO.
-
On day 21 of differentiation, treat the iPSC-derived neurons with the desired concentration of the LRRK2 inhibitor or vehicle (DMSO) for the specified duration (e.g., 24-72 hours).
-
To assess LRRK2 kinase activity, lyse the cells and perform a Western blot analysis for phosphorylated Rab10 (pRab10) at threonine 73, a key LRRK2 substrate.[10](--INVALID-LINK--) Normalize pRab10 levels to total Rab10 or a loading control like GAPDH.
High-Content Imaging for Neurite Outgrowth
Procedure:
-
Plate iPSC-derived neurons in 96- or 384-well imaging plates.
-
After allowing the neurons to adhere and extend neurites, treat with LRRK2 inhibitors or vehicle.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Stain with an antibody against a neuronal marker such as βIII-tubulin (Tuj1) or MAP2, and a nuclear stain like DAPI.
-
Acquire images using a high-content imaging system.
-
Analyze images using software to quantify total neurite length, number of branches, and number of primary neurites per neuron.[11](12--INVALID-LINK--
Immunocytochemistry for Alpha-Synuclein Aggregation
Procedure:
-
Culture and treat iPSC-derived neurons with LRRK2 inhibitors as described above. To induce aggregation, cells can be treated with pre-formed fibrils (PFFs) of alpha-synuclein.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against alpha-synuclein (total or phosphorylated at Serine 129, a marker of pathological aggregation).
-
Wash and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain.
-
Image the cells using a fluorescence microscope or a high-content imaging system.
-
Quantify the number and intensity of alpha-synuclein puncta per cell.[13](--INVALID-LINK--)
Visualizations
Caption: LRRK2 signaling pathway in neurodegeneration.
Caption: Experimental workflow for LRRK2 inhibitor validation.
References
- 1. LRRK2 Mutant iPSC-Derived DA Neurons Demonstrate Increased Susceptibility to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput screen for compounds that modulate neurite growth of human induced pluripotent stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of the Foreign Studies: Transposition of the Results, Prediction of the Therapeutic Effects in the French Population, Modelling of the Public Health Interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. LRRK2 Pathways Leading to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurite outgrowth in human induced pluripotent stem cell-derived neurons as a high-throughput screen for developmental neurotoxicity or neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for generation of PD-modeling-induced neurons and detection of α-synuclein forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. Immunofluorescence Labeling of TH, Alpha-Synuclein, and MAP2 in iPSC-Derived Dopaminergic Neurons [protocols.io]
GNE-9605: A Comparative Analysis of Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of GNE-9605, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, with other relevant LRRK2 inhibitors. The information is compiled from publicly available scientific literature and is intended to assist researchers in evaluating this compound for their studies.
Executive Summary
This compound is a highly selective, brain-penetrant LRRK2 inhibitor developed for potential therapeutic use in Parkinson's disease.[1] It exhibits a biochemical potency against LRRK2 with a Ki of 2 nM and a cellular IC50 of 19 nM for the inhibition of LRRK2 autophosphorylation.[2] Extensive kinase profiling has demonstrated its exceptional selectivity, a crucial attribute for a therapeutic candidate targeting a chronic disease.
This compound Kinase Selectivity Profile
This compound was profiled against a large panel of kinases to determine its selectivity. In a screen of 178 kinases, this compound was found to be remarkably selective, inhibiting only one other kinase by more than 50% at a concentration of 0.1 µM.[3] While the complete quantitative data from the primary publication is not fully detailed here, the qualitative results strongly support its high selectivity.
Table 1: Potency and Selectivity of this compound and Comparator LRRK2 Inhibitors
| Compound | LRRK2 IC50 (nM) | LRRK2 Ki (nM) | Selectivity Panel Size | Key Off-Target Hits (>50% Inhibition) | Reference |
| This compound | 18.7 (cellular) | 2.0 | 178 | TTK | [2][3] |
| MLi-2 | 0.76 (biochemical) | - | >300 | Highly selective with >295-fold selectivity for over 300 kinases | [4] |
| PF-06447475 | 3 (WT), 11 (G2019S) | - | >340 | ALK, IRR, TSSK1 | |
| GNE-7915 | 9 (cellular) | 1.0 | 187 | TTK | |
| LRRK2-IN-1 | 13 (WT), 6 (G2019S) | - | 442 | 12 kinases with a score of less than 10% of DMSO control at 10 µM |
Note: The specific conditions for each assay (e.g., ATP concentration) can influence IC50 values. Direct comparison between different studies should be made with caution.
Experimental Methodologies
The determination of kinase inhibitor selectivity is a critical step in drug discovery. Several robust methods are employed to profile compounds against a broad range of kinases.
Biochemical Kinase Assays
These assays directly measure the enzymatic activity of purified kinases in the presence of an inhibitor. Common formats include:
-
Radiometric Assays: These assays utilize radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) and measure the incorporation of the radiolabel into a substrate. The reduction in signal in the presence of an inhibitor indicates its potency.
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal that is proportional to kinase activity.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (e.g., LanthaScreen™): These assays use a fluorescently labeled substrate and a terbium-labeled antibody that recognizes the phosphorylated substrate. Inhibition of the kinase reduces the FRET signal.
Competition Binding Assays (e.g., KINOMEscan™)
This technology measures the ability of a compound to displace a proprietary ligand from the ATP-binding site of a large number of kinases. The amount of kinase bound to the immobilized ligand is quantified, and a dissociation constant (Kd) can be determined, providing a measure of binding affinity.
Below is a generalized workflow for a kinase selectivity profiling experiment.
Caption: Generalized workflow for in vitro kinase selectivity profiling.
LRRK2 Signaling Pathway
This compound exerts its effect by inhibiting the kinase activity of LRRK2. LRRK2 is a complex, multi-domain protein that plays a role in various cellular processes. Its signaling pathway is not fully elucidated but is known to involve upstream activators and downstream substrates.
Caption: Simplified LRRK2 signaling pathway and the point of inhibition by this compound.
Conclusion
This compound is a highly potent and exceptionally selective LRRK2 kinase inhibitor. Its favorable selectivity profile, as demonstrated in extensive kinase panel screening, distinguishes it from some earlier-generation LRRK2 inhibitors and underscores its potential as a valuable research tool and a promising therapeutic candidate. Further head-to-head comparative studies using standardized kinase panels would provide a more definitive quantitative comparison with other selective LRRK2 inhibitors.
References
- 1. dovepress.com [dovepress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 4. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-9605: A Comparative Analysis of a Potent LRRK2 Inhibitor Across Cellular Contexts
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of GNE-9605, a potent and selective Leucine-rich repeat kinase 2 (LRRK2) inhibitor. We will delve into its mechanism of action, compare its activity with other LRRK2 inhibitors, and provide detailed experimental protocols for assessing its effects in various cell lines.
This compound is an orally active and brain-penetrant small molecule that has garnered significant interest for its potential therapeutic applications, particularly in the context of Parkinson's disease.[1] Its primary mechanism of action is the inhibition of LRRK2 kinase activity, specifically by preventing the autophosphorylation of the Ser1292 residue on the LRRK2 protein.[1]
Comparative Efficacy of LRRK2 Inhibitors
This compound has demonstrated high potency in both biochemical and cellular assays. The following table summarizes the available data on the inhibitory activity of this compound and other notable LRRK2 inhibitors. While extensive comparative data across a wide range of cell lines is limited in publicly available literature, the existing information provides valuable insights into its efficacy, primarily in cell lines relevant to neuroscience research.
| Inhibitor | Target | Biochemical IC50/Ki | Cellular IC50 | Cell Line(s) | Reference(s) |
| This compound | LRRK2 | Ki = 2.0 nM | 18.7 nM / 19 nM | SH-SY5Y, HEK293 | [1] |
| GNE-0877 | LRRK2 | Ki = 0.7 nM | 3 nM | Not specified | |
| PF-06447475 | LRRK2 | IC50 = 3 nM (WT), 11 nM (G2019S) | Not specified | Not specified | |
| CZC-25146 | LRRK2 | IC50 = 4.76 nM (WT), 6.87 nM (G2019S) | Not specified | Not specified | [2] |
| GSK2578215A | LRRK2 | IC50 = 10.9 nM (WT), 8.9 nM (G2019S) | Not specified | Not specified | [2] |
Signaling Pathway and Experimental Workflow
To understand the experimental context of this compound evaluation, the following diagrams illustrate the LRRK2 signaling pathway and a general workflow for assessing inhibitor activity.
Caption: LRRK2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound activity in cell lines.
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of experimental findings. Below are representative protocols for key assays used to characterize the effects of this compound.
LRRK2 pS1292 Cellular Assay (Western Blot)
This protocol outlines the detection of LRRK2 autophosphorylation at Serine 1292 in cultured cells following treatment with this compound.
a. Cell Culture and Treatment:
-
Plate cells (e.g., SH-SY5Y or HEK293T overexpressing LRRK2) in appropriate growth medium and culture overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
b. Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
c. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
d. Western Blotting:
-
Separate the protein samples by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for pS1292-LRRK2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
For loading control, strip the membrane and re-probe with an antibody for total LRRK2 or a housekeeping protein (e.g., GAPDH or β-actin).
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is used to assess the cytotoxic effects of this compound on different cell lines.
a. Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
b. Compound Treatment:
-
Treat the cells with a serial dilution of this compound or a positive control for cytotoxicity. Include a vehicle-only control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
c. Viability Measurement:
-
For MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
For CellTiter-Glo® Luminescent Cell Viability Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
d. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
References
A Head-to-Head Comparison of LRRK2 Inhibitors: GNE-9605 vs. PF-06447475
A detailed guide for researchers and drug development professionals on the comparative efficacy and characteristics of two prominent LRRK2 inhibitors.
Leucine-rich repeat kinase 2 (LRRK2) has emerged as a key therapeutic target in the fight against Parkinson's disease. The discovery of potent and selective inhibitors of LRRK2 is a critical step in developing disease-modifying therapies. This guide provides an objective comparison of two widely studied LRRK2 inhibitors, GNE-9605 and PF-06447475, focusing on their biochemical potency, cellular activity, and pharmacokinetic properties. The information presented is intended to assist researchers in selecting the appropriate tool compound for their studies and to provide a comprehensive overview for those involved in neurodegenerative disease drug discovery.
At a Glance: Key Quantitative Data
The following tables summarize the key quantitative data for this compound and PF-06447475, providing a clear and concise comparison of their performance metrics.
Table 1: In Vitro Potency
| Parameter | This compound | PF-06447475 |
| Biochemical IC50 | 18.7 nM[1][2] | 3 nM[3][4][5] |
| Biochemical Ki | 2 nM[1][6] | Not Reported |
| Cellular IC50 | 19 nM[1][6][7] | 25 nM[1] |
Table 2: In Vivo Pharmacokinetics & Target Engagement
| Parameter | This compound | PF-06447475 |
| Oral Bioavailability (Rat) | 90%[1][6][7] | Not explicitly stated, but has good brain availability[8] |
| Brain Penetration | Excellent[6][7] | Brain penetrant[3][4][5] |
| In Vivo Target Inhibition | Dose-dependent inhibition of LRRK2 Ser1292 autophosphorylation in BAC transgenic mice[1][3][7] | Inhibition of pS935 and pS1292 phosphorylation of LRRK2 in G2019S BAC-transgenic mice[6] |
LRRK2 Signaling Pathway
Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease. The LRRK2 protein is a large, multi-domain enzyme with both kinase and GTPase activity. Pathogenic mutations, such as the common G2019S mutation, often lead to increased kinase activity, which is thought to contribute to neuronal damage. LRRK2 is involved in various cellular processes, including vesicular trafficking, autophagy, and inflammation. Inhibiting the kinase activity of LRRK2 is therefore a promising therapeutic strategy.
Caption: Simplified LRRK2 signaling pathway.
Experimental Methodologies
The data presented in this guide are based on a variety of experimental protocols. Below are detailed descriptions of the key assays used to characterize this compound and PF-06447475.
LRRK2 Kinase Assay (Biochemical IC50/Ki)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified LRRK2 protein.
Caption: LRRK2 biochemical kinase assay workflow.
-
Protocol:
-
Recombinant LRRK2 enzyme is incubated with a specific substrate (e.g., LRRKtide peptide) and ATP in a reaction buffer.
-
The test compound (this compound or PF-06447475) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The level of substrate phosphorylation is quantified using methods such as ADP-Glo™ kinase assay, TR-FRET, or radiometric assays using [γ-³²P]ATP.[4][7]
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration. Ki values are determined from the IC50 and the ATP concentration.
-
Cellular LRRK2 Target Engagement Assay
This assay assesses the ability of a compound to inhibit LRRK2 kinase activity within a cellular context.
Caption: Cellular LRRK2 target engagement assay workflow.
-
Protocol:
-
Cells overexpressing LRRK2 (e.g., HEK293 cells) or cell lines with endogenous LRRK2 expression are treated with the test compound at various concentrations.
-
After a specific incubation period, the cells are lysed.
-
The level of LRRK2 autophosphorylation (e.g., at Ser1292) or phosphorylation of a downstream marker (e.g., pS935-LRRK2) is measured using techniques like Western blotting or ELISA.[1][6]
-
The cellular IC50 is determined by quantifying the reduction in the phosphorylation signal as a function of compound concentration.
-
In Vivo Pharmacodynamic Studies
These studies evaluate the ability of the inhibitors to engage the LRRK2 target in a living organism.
-
Protocol:
-
The test compound is administered to animal models, typically rodents or non-human primates, via a relevant route (e.g., oral gavage).
-
At various time points after dosing, tissues of interest (e.g., brain, kidney) are collected.
-
Tissue lysates are prepared and the levels of total LRRK2 and phosphorylated LRRK2 (e.g., pS1292 or pS935) are measured by Western blot or other immunoassays.[1][6]
-
The extent and duration of target inhibition are correlated with the compound's pharmacokinetic profile (i.e., its concentration in plasma and brain over time).
-
Kinome Selectivity
An ideal kinase inhibitor should be highly selective for its intended target to minimize off-target effects. Both this compound and PF-06447475 have been profiled against a broad panel of kinases to assess their selectivity. This is typically done using large-scale screening platforms like KINOMEscan®. This technology utilizes a competition binding assay to quantify the interaction of a compound with hundreds of kinases. The results are often presented as the percentage of control, where a lower percentage indicates stronger binding to the off-target kinase. Both this compound and PF-06447475 have been reported to be highly selective for LRRK2.[9][10]
Conclusion
Both this compound and PF-06447475 are potent, selective, and brain-penetrant inhibitors of LRRK2. PF-06447475 exhibits a lower biochemical IC50, suggesting higher potency in a cell-free system. However, both compounds demonstrate comparable and potent inhibition of LRRK2 in cellular assays. This compound has a reported high oral bioavailability in rats. Both inhibitors have been shown to effectively engage the LRRK2 target in vivo. The choice between these two compounds for a particular research application may depend on specific experimental needs, such as the desired pharmacokinetic profile or the specific cellular system being investigated. The detailed experimental protocols provided herein should aid researchers in designing and interpreting their studies with these valuable tool compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LRRK2 Kinase Enzyme System Application Note [worldwide.promega.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. promega.de [promega.de]
- 5. Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Discovery of highly potent, selective, and brain-penetrant aminopyrazole leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating Brain Target Engagement of GNE-9605: A Comparative Guide for LRRK2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GNE-9605, a potent and brain-penetrant Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, with alternative compounds. It details experimental methodologies for validating target engagement in the brain, presents key quantitative data in comparative tables, and visualizes critical pathways and workflows to support preclinical research in neurodegenerative diseases, particularly Parkinson's Disease.
Introduction to this compound and LRRK2 Target Validation
This compound is a highly selective and orally bioavailable small molecule inhibitor of LRRK2, a kinase implicated in both familial and sporadic Parkinson's disease.[1][2][3] Validating the engagement of this compound with its target, LRRK2, within the central nervous system is a critical step in preclinical development. This validation is typically achieved by measuring the modulation of LRRK2's kinase activity. The most widely accepted biomarkers for this are the autophosphorylation of LRRK2 at serine 1292 (pS1292) and the phosphorylation of its substrate, the Ras-related protein Rab10, at threonine 73 (pT73).[4][5] A reduction in the levels of these phosphoproteins in brain tissue following administration of an LRRK2 inhibitor serves as a direct indicator of target engagement.
Comparative Analysis of LRRK2 Inhibitors
This compound has demonstrated robust brain penetration and potent inhibition of LRRK2 activity in vivo.[2][6] However, several other LRRK2 inhibitors with similar characteristics are available for preclinical research. This section provides a comparative overview of this compound and its key alternatives.
Table 1: Quantitative Comparison of Brain-Penetrant LRRK2 Inhibitors
| Compound | LRRK2 IC50 (nM) | Brain Penetration (Brain/Plasma Ratio) | Key Features |
| This compound | 18.7[6] | High (data not specified in reviewed sources) | Potent, selective, and orally bioavailable.[6] |
| GNE-0877 | ~3 (cellular potency)[6] | High (data not specified in reviewed sources) | High potency; may have CYP1A2 inhibition liability.[6] |
| PF-06447475 | 3 (WT LRRK2), 11 (G2019S)[6] | Good BBB permeability[2] | Potent and selective; shown to attenuate α-synuclein-induced neurodegeneration.[2] |
| MLi-2 | 3 (cellular potency)[7] | High (data not specified in reviewed sources) | Widely used as a tool compound; potent and selective.[7] |
| GNE-7915 | 9 (cellular Ki)[6] | Brain-penetrant[6] | Predecessor to this compound; potent and selective.[6] |
Experimental Protocols for Target Validation
Accurate and reproducible methods are essential for validating LRRK2 target engagement in the brain. The following are detailed protocols for Western blotting, a standard technique for quantifying changes in pS1292-LRRK2 and pT73-Rab10 levels in brain tissue lysates.
Brain Tissue Homogenization
-
Euthanize the animal and rapidly dissect the brain region of interest (e.g., striatum, cortex) on ice.
-
Snap-freeze the tissue in liquid nitrogen and store at -80°C until use.
-
On the day of the experiment, weigh the frozen tissue and homogenize in 10 volumes of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Homogenize the tissue using a Dounce homogenizer or a mechanical disruptor until no visible tissue clumps remain.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (lysate) and determine the protein concentration using a standard protein assay (e.g., BCA assay).
Western Blotting for pS1292-LRRK2 and pT73-Rab10
-
Sample Preparation: Mix an equal amount of protein (typically 20-40 µg) from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 4-12% Bis-Tris polyacrylamide gel and run at a constant voltage (e.g., 120V) until the dye front reaches the bottom of the gel. For LRRK2, a lower percentage gel (e.g., 7.5%) may be used.[8]
-
Protein Transfer: Transfer the proteins from the gel to a polyvinylidene difluoride (PVDF) membrane overnight at 20V at room temperature.[8]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for pS1292-LRRK2, total LRRK2, pT73-Rab10, and total Rab10 overnight at 4°C with gentle agitation. Antibody dilutions should be optimized according to the manufacturer's instructions.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the phosphoprotein signal to the total protein signal for each target.
Visualizing Pathways and Workflows
LRRK2 Signaling Pathway
Caption: LRRK2 signaling and inhibition by this compound.
Experimental Workflow for Brain Target Engagement
References
- 1. Western Blot Protocol - Updated for Lrrk2, Nitrotyrosine, etc. [protocols.io]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease [frontiersin.org]
- 5. Distinct profiles of LRRK2 activation and Rab GTPase phosphorylation in clinical samples from different PD cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
GNE-0877 Demonstrates Superior Potency Over GNE-9605 in LRRK2 Inhibition
For Immediate Release
Both GNE-9605 and GNE-0877 are potent and selective inhibitors of LRRK2, a critical target in Parkinson's disease research.[1][2][3][4][5][6] However, a detailed examination of their inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) underscores a clear distinction in their potency.
Quantitative Comparison of Potency
The potency of a drug is a critical determinant of its therapeutic efficacy. In the case of LRRK2 inhibitors, lower Ki and IC50 values signify a greater ability to inhibit the enzyme's activity at lower concentrations. The data presented below, summarized from multiple sources, illustrates the superior potency of GNE-0877.
| Parameter | This compound | GNE-0877 | Potency Advantage |
| Biochemical IC50 | 18.7 nM[7] | 3 nM[1][3][8] | GNE-0877 is ~6.2x more potent |
| Cellular IC50 | 19 nM[2][9] | 3 nM[1][3][8] | GNE-0877 is ~6.3x more potent |
| Inhibitory Constant (Ki) | 2 nM[7][2] | 0.7 nM[1][3] | GNE-0877 is ~2.9x more potent |
Mechanism of Action: LRRK2 Inhibition
Both this compound and GNE-0877 function by inhibiting the kinase activity of LRRK2. A key downstream effect of this inhibition is the reduction of LRRK2 autophosphorylation at the Serine 1292 residue.[1] This mechanism is a critical aspect of their therapeutic potential in mitigating the pathological effects of LRRK2 mutations, such as the common G2019S mutation found in Parkinson's disease patients.[1]
Experimental Protocols
The determination of the IC50 and Ki values for this compound and GNE-0877 involves standardized biochemical and cellular assays. Below are generalized methodologies representative of those used in the cited studies.
Biochemical LRRK2 Kinase Assay (for Ki and Biochemical IC50)
-
Reagents and Materials: Recombinant human LRRK2 protein, ATP, a suitable kinase substrate (e.g., a peptide or protein substrate of LRRK2), kinase assay buffer, and the test compounds (this compound and GNE-0877).
-
Procedure: a. A dilution series of each inhibitor is prepared. b. Recombinant LRRK2 enzyme is incubated with the various concentrations of the inhibitor in the kinase assay buffer. c. The kinase reaction is initiated by the addition of ATP and the substrate. d. The reaction is allowed to proceed for a defined period at a controlled temperature. e. The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as radioisotope incorporation, fluorescence polarization, or specific antibody detection (e.g., ELISA).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve. The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the ATP concentration used in the assay.
Cellular LRRK2 Autophosphorylation Assay (for Cellular IC50)
-
Cell Culture: A suitable cell line, often one that overexpresses wild-type or mutant LRRK2 (e.g., BAC transgenic mice expressing human LRRK2), is cultured under standard conditions.[7][1]
-
Procedure: a. Cells are seeded in multi-well plates and allowed to adhere. b. The cells are then treated with a range of concentrations of this compound or GNE-0877 for a specific duration. c. Following treatment, the cells are lysed to extract total protein.
-
Detection: a. The total protein concentration in each lysate is determined to ensure equal loading. b. The levels of phosphorylated LRRK2 (at Ser1292) and total LRRK2 are measured using Western blotting or a quantitative immunoassay (e.g., Meso Scale Discovery).
-
Data Analysis: The ratio of phosphorylated LRRK2 to total LRRK2 is calculated for each inhibitor concentration. The cellular IC50 is determined by plotting the percentage of inhibition of LRRK2 autophosphorylation against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
Based on the available biochemical and cellular data, GNE-0877 is a more potent inhibitor of LRRK2 than this compound. Its lower IC50 and Ki values indicate that it can achieve a significant level of LRRK2 inhibition at lower concentrations. This enhanced potency, along with its reported brain-penetrant properties, positions GNE-0877 as a highly promising candidate for further preclinical and clinical investigation for the treatment of Parkinson's disease and other LRRK2-associated neurodegenerative disorders.[1][3][10][6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Discovery of highly potent, selective, and brain-penetrant aminopyrazole leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. This compound | LRRK2 | TargetMol [targetmol.com]
- 10. dovepress.com [dovepress.com]
Safety Operating Guide
Navigating the Safe Disposal of GNE-9605: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of GNE-9605, a potent and selective LRRK2 inhibitor used in Parkinson's disease research. Adherence to these guidelines is paramount to ensuring a safe laboratory environment and compliance with regulatory standards.
Disclaimer: This document provides guidance based on general laboratory safety protocols and the known chemical properties of this compound. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Therefore, it is imperative to always consult the official SDS provided by your supplier and adhere to your institution's specific waste management policies and local regulations. This guide should be used as a supplement to, not a replacement for, official safety and disposal documentation.
Key Chemical and Physical Properties of this compound
Understanding the properties of this compound is the first step in its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₀ClF₄N₇O | [1][2] |
| Molecular Weight | 449.8 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Solubility in DMSO | ~20 mg/mL | [1] |
| Solubility in Methanol | ~1 mg/mL | [1] |
| Chemical Category | Halogenated Organic Compound | Inferred from molecular formula |
Step-by-Step Disposal Protocol for this compound
The following procedures are based on standard practices for the disposal of halogenated organic compounds and solutions containing Dimethyl Sulfoxide (DMSO).
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (butyl rubber gloves are recommended when handling DMSO), before starting any disposal procedure.
2. Waste Segregation:
-
Crucially, this compound is a halogenated organic compound. Therefore, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[3][4]
-
Do not mix halogenated waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[5]
-
Similarly, do not mix with aqueous waste, strong acids, or bases.[3][5]
3. Disposal of Solid this compound:
-
Unused or expired solid this compound should be disposed of in its original container if possible, or in a clearly labeled, sealed container.
-
The container should be placed in the designated "Halogenated Organic Waste" stream for collection by your institution's environmental health and safety (EHS) office.
4. Disposal of this compound in DMSO Solutions:
-
Solutions of this compound in DMSO should be collected in a designated "Halogenated Organic Liquid Waste" container.[4][6]
-
This container should be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid to prevent evaporation and spills.
-
The container must be kept closed except when adding waste.[7][8]
5. Labeling of Waste Containers:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (e.g., "this compound in Dimethyl Sulfoxide")
-
The approximate concentration or percentage of each component
-
The relevant hazard pictograms (e.g., toxic, irritant)
-
The date of accumulation
-
6. Storage of Waste:
-
Store waste containers in a designated satellite accumulation area (SAA) that is away from heat sources and direct sunlight.[9]
-
Ensure secondary containment is in place to capture any potential leaks or spills.[7]
-
Do not allow waste to accumulate in the laboratory for extended periods. Follow your institution's guidelines for waste pickup schedules.
7. Decontamination of Labware:
-
Glassware and other lab equipment contaminated with this compound should be rinsed with a small amount of a suitable organic solvent (e.g., ethanol or acetone).
-
The rinsate should be collected and disposed of as "Halogenated Organic Liquid Waste."
-
After the initial solvent rinse, the glassware can typically be washed with soap and water.
8. Spill Cleanup:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand).
-
The contaminated absorbent material should be collected in a sealed bag or container, labeled as "Solid Halogenated Organic Waste," and disposed of accordingly.
-
For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
This procedural guidance is designed to equip laboratory professionals with the necessary information to handle and dispose of this compound safely. By prioritizing safety and adhering to established protocols, researchers can minimize risks and contribute to a culture of responsibility in the scientific community.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | LRRK2 | TargetMol [targetmol.com]
- 3. bucknell.edu [bucknell.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. uwaterloo.ca [uwaterloo.ca]
- 7. vumc.org [vumc.org]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
